1-(Oxan-4-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
1-(oxan-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFAXPMNOFMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66956-74-9 | |
| Record name | 1-(oxan-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)ethanol in Medicinal Chemistry
Executive Summary
1-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS: 66956-74-9) represents a critical sp³-rich building block in modern drug discovery. As a polar, non-aromatic scaffold, it serves as a superior bioisostere to cyclohexyl and phenyl moieties, offering reduced lipophilicity (LogP) and enhanced metabolic stability. This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this moiety in lead optimization, specifically addressing its role in lowering attrition rates associated with high aromaticity.
Part 1: Chemical Identity & Physicochemical Profile[1]
The integration of the tetrahydropyran (THP) ring into drug candidates is a proven strategy to improve pharmacokinetic profiles. The 1-(tetrahydro-2H-pyran-4-yl)ethanol motif specifically introduces a chiral secondary alcohol handle, allowing for further diversification via etherification, esterification, or oxidation.
Identification Data
| Parameter | Specification |
| IUPAC Name | 1-(Oxan-4-yl)ethan-1-ol |
| Common Name | 1-(Tetrahydro-2H-pyran-4-yl)ethanol |
| CAS Number | 66956-74-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES | CC(C1CCOCC1)O |
| Chirality | Contains 1 stereocenter (C1 of the ethyl group); typically supplied as a racemate. |
Physicochemical Properties
| Property | Value | Context/Notes |
| Physical State | Colorless Liquid | At standard temperature/pressure. |
| Boiling Point | 95–98 °C | @ 22 mmHg (Vacuum distillation required for purification). |
| Density | 1.027 g/mL | @ 25 °C. |
| LogP (Calc) | ~0.3 | Significantly lower than cyclohexylethanol (~2.0), improving water solubility. |
| Solubility | High | Soluble in alcohols, DCM, THF, EtOAc; moderate water solubility. |
Part 2: Synthetic Routes & Process Chemistry[2]
Reliable access to 1-(tetrahydro-2H-pyran-4-yl)ethanol is achieved through two primary pathways: Nucleophilic Addition (Grignard) or Carbonyl Reduction . The choice depends on the availability of starting materials (aldehyde vs. ketone).
Pathway A: Grignard Addition (C-C Bond Formation)
This method is preferred when building the carbon skeleton from the aldehyde precursor. It allows for the introduction of isotopically labeled methyl groups (e.g., using CD₃MgBr) for metabolic studies.
Reaction Scheme: Tetrahydro-2H-pyran-4-carbaldehyde + MeMgBr → 1-(Tetrahydro-2H-pyran-4-yl)ethanol
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.
-
Reagent Loading: Charge methylmagnesium bromide (3.0 M in Et₂O, 1.2 equiv) and cool to 0 °C.
-
Addition: Dropwise add tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) dissolved in anhydrous THF. Maintain internal temperature <5 °C to prevent side reactions.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic phase over MgSO₄.
-
Purification: Vacuum distillation (bp 95 °C @ 22 mmHg) yields the product as a clear oil.
Pathway B: Ketone Reduction (Chemoselective)
This route utilizes 4-acetyltetrahydropyran and is ideal for scale-up due to milder conditions and lower safety risks compared to Grignard reagents.
Protocol:
-
Dissolution: Dissolve 4-acetyltetrahydropyran (10 mmol) in MeOH (30 mL). Cool to 0 °C.
-
Reduction: Add NaBH₄ (1.1 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.
-
Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (stain with KMnO₄; ketone is UV active if derivatized, but alcohol requires staining).
-
Quench: Add Acetone (2 mL) to destroy excess hydride, then concentrate in vacuo.
-
Partition: Dissolve residue in DCM/Water. Separate phases.
-
Yield: Quantitative conversion is typical; product often requires no chromatography if starting material was pure.
Visualized Synthetic Workflow
Figure 1: Dual synthetic pathways for accessing the target alcohol. Pathway A (top) builds the carbon chain; Pathway B (bottom) reduces the pre-existing ketone.
Part 3: Medicinal Chemistry Applications
Bioisosterism & Lipophilicity Modulation
The THP ring is a classic bioisostere for the cyclohexyl ring. The ether oxygen at the 4-position acts as a hydrogen bond acceptor but, crucially, lowers the LogP of the molecule by approximately 1.5–2.0 units compared to the carbocyclic analog.
-
Cyclohexyl-ethanol LogP: ~2.1 (High lipophilicity risk)
-
THP-ethanol LogP: ~0.3 (Optimal for solubility)
This "ether switch" is a standard tactic in Lead Optimization to improve Lipophilic Ligand Efficiency (LLE) without significantly altering steric bulk.
Metabolic Stability
The 4-position of a cyclohexyl ring is a metabolic "soft spot," prone to oxidation by CYP450 enzymes (hydroxylation). Replacing this carbon with an oxygen atom (THP) blocks this specific metabolic pathway, often extending the half-life (t1/2) of the drug candidate.
Stereochemical Considerations
The molecule possesses a chiral center at the exocyclic carbon.
-
Racemate: Useful for initial SAR (Structure-Activity Relationship) screening.
-
Enantiomers: For advanced leads, the enantiomers must be separated. This is typically achieved via Chiral HPLC (e.g., Chiralpak AD-H column) or Lipase-catalyzed kinetic resolution (using Novozym 435 and vinyl acetate).
Decision Logic for Scaffold Selection
Figure 2: Decision matrix for substituting carbocycles with THP rings to solve ADME toxicity issues.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized building block, the following spectral data should be verified.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.9–4.0 (m, 2H, THP O-CH₂ -eq)
-
δ 3.5–3.6 (m, 1H, CH -OH)
-
δ 3.3–3.4 (dt, 2H, THP O-CH₂ -ax)
-
δ 1.6–1.7 (m, 2H)
-
δ 1.3–1.5 (m, 3H)
-
δ 1.15 (d, J=6.4 Hz, 3H, CH₃ )
-
Diagnostic Signal: The doublet at ~1.15 ppm confirms the presence of the methyl group adjacent to the alcohol, distinguishing it from the primary alcohol isomer (which would show a triplet or complex multiplet).
-
-
MS (ESI):
-
[M+H]⁺ = 131.2 (Weak, often loses H₂O)
-
[M+Na]⁺ = 153.1 (Dominant species in positive mode)
-
Part 5: Safety & Handling (SDS Summary)
While specific comprehensive toxicological data for this intermediate is limited, handling should follow protocols for similar secondary alcohols and ethers.
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][4] |
| Flammability | H227 | Combustible liquid (Flash point ~95°C). |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. As an ether derivative, check for peroxides if stored for extended periods (>12 months), although the THP ring is generally more stable than acyclic ethers.
References
-
Chemical Identity & CAS Verific
-
Synthetic Methodology (Ketone Reduction)
- Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. (Foundational reference for NaBH4 reduction of ketones).
-
Synthesis of Tetrahydropyran Derivatives. Organic Chemistry Portal. Link
-
Medicinal Chemistry Applic
- Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizes ether-based bioisosteres like THP).
-
Meanwell, N. A. (2011).[4][5] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of (1S)-1-(oxan-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of the chiral secondary alcohol, (1S)-1-(oxan-4-yl)ethanol. In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a molecule's physical characteristics is paramount. These properties govern its behavior in various environments, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This document moves beyond a simple listing of data points, delving into the experimental rationale and the implications of these properties for scientific applications.
While specific experimental data for the (1S)-enantiomer is not extensively available in public literature, this guide will leverage data for the racemic mixture, 1-(oxan-4-yl)ethanol, and provide expert insights into the expected properties of the pure (1S)-stereoisomer. It is crucial for the researcher to recognize that while many physical properties will be similar between the racemate and a pure enantiomer, properties such as melting point and optical rotation will differ.
Molecular Structure and Core Chemical Identity
A foundational understanding of the molecule's architecture is essential before exploring its physical behavior.
(1S)-1-(oxan-4-yl)ethanol is a chiral molecule featuring a stereogenic center at the carbon atom bearing the hydroxyl group. Its structure consists of a saturated six-membered heterocyclic oxane (tetrahydropyran) ring substituted at the 4-position with a 1-hydroxyethyl group.
Figure 1: 2D Chemical Structure of (1S)-1-(oxan-4-yl)ethanol. The chiral center is denoted by C*.
Table 1: Core Chemical Identifiers for 1-(oxan-4-yl)ethanol (Racemic)
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| CAS Number | 66956-74-9 | [1][2] |
| IUPAC Name | 1-(oxan-4-yl)ethanol | [1] |
Fundamental Physical State and Appearance
The physical state of a compound at ambient temperature is a primary consideration for its handling, storage, and application.
For the racemic mixture, 1-(oxan-4-yl)ethanol is described as a colorless liquid at room temperature.[3] It is expected that the pure (1S)-enantiomer will also be a colorless liquid under the same conditions. The absence of a chromophore in the molecule's structure accounts for its lack of color.
Thermal Properties: Boiling and Melting Points
Thermal transition points are critical parameters that dictate purification methods, reaction conditions, and storage stability.
Table 2: Thermal Properties of 1-(oxan-4-yl)ethanol (Racemic)
| Property | Value | Experimental Context & Significance |
| Boiling Point | 160-165 °C | This relatively high boiling point is indicative of the molecule's polarity and its capacity for intermolecular hydrogen bonding via the hydroxyl group. For drug development, a lower volatility reduces handling hazards. |
| Melting Point | Not available | As a liquid at room temperature, its melting point is below ambient conditions. For chiral compounds, the melting point of a pure enantiomer is typically higher than that of the racemic mixture due to more efficient crystal lattice packing. |
Expert Insights on Experimental Determination
The determination of a boiling point for a novel compound like (1S)-1-(oxan-4-yl)ethanol necessitates a rigorous and self-validating experimental approach.
Figure 2: A validated workflow for accurate boiling point determination.
Step-by-Step Protocol for Boiling Point Determination (Thiele Tube Method):
-
Sample Purity Assurance: Prior to measurement, the sample must be of high purity (ideally >99%). This is typically achieved through fractional distillation or preparative chromatography. The presence of impurities will lead to a boiling point range rather than a sharp value.
-
Apparatus Assembly: A small sample of the liquid is placed in a fusion tube, and an inverted capillary tube is added. This assembly is attached to a thermometer.
-
Controlled Heating: The assembly is immersed in a high-boiling point liquid (e.g., mineral oil) within a Thiele tube, which is designed for uniform heat distribution. The sample is heated gently.
-
Observation and Recording: As the liquid heats, dissolved air will be expelled from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
-
System Validation: The accuracy of the thermometer and the overall method should be validated by determining the boiling point of a known standard (e.g., pure ethanol) under the same conditions.
Solubility Profile
Solubility is a critical determinant of a compound's utility in both synthetic and biological contexts. It dictates the choice of solvents for reactions and purifications, as well as influencing drug absorption and distribution.
Table 3: Solubility of 1-(oxan-4-yl)ethanol (Racemic)
| Solvent | Solubility | Rationale and Implications |
| Water | Moderately Soluble | The hydroxyl group and the ether oxygen of the oxane ring are capable of hydrogen bonding with water, conferring some aqueous solubility. However, the seven-carbon hydrocarbon backbone is nonpolar, limiting its complete miscibility.[3] This moderate solubility is often desirable in drug candidates, balancing the need for dissolution in aqueous biological fluids with the ability to cross lipid membranes. |
| Ether | Good Solubility | The nonpolar character of the hydrocarbon skeleton and the ability of the ether oxygen to act as a hydrogen bond acceptor contribute to its solubility in less polar solvents like diethyl ether.[3] |
| Acetone | Good Solubility | Acetone's polarity is intermediate, and it can act as a hydrogen bond acceptor, making it a good solvent for this molecule.[3] |
Systematic Approach to Solubility Determination
A self-validating protocol for solubility assessment involves a systematic screening across a range of solvents with varying polarities.
Figure 3: A systematic solvent screening workflow for solubility profiling.
Experimental Protocol for Solubility Assessment:
-
Standardized Preparation: A precise amount of the solute (e.g., 10 mg) is added to a standard volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a defined period to ensure equilibrium is reached.
-
Visual and Instrumental Analysis: The mixture is visually inspected for the presence of undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Categorization: The solubility is categorized based on standard criteria (e.g., mg/mL ranges for "freely soluble," "soluble," "sparingly soluble," etc.).
Spectroscopic and Physicochemical Properties
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity. Physicochemical parameters offer insights into its behavior in different chemical environments.
Table 4: Spectroscopic and Computed Physicochemical Properties of 1-(oxan-4-yl)ethanol (Racemic)
| Property | Value | Method & Significance |
| ¹H NMR | Predicted shifts: -CH(OH)- ~3.5-4.0 ppm; -CH₃ ~1.2 ppm; oxane protons ~1.5-3.8 ppm. | Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The chemical shifts and coupling patterns of the protons would confirm the connectivity of the molecule. |
| ¹³C NMR | Predicted shifts: -CH(OH)- ~65-70 ppm; -CH₃ ~20-25 ppm; oxane carbons ~25-70 ppm. | Provides information about the carbon framework of the molecule. |
| Mass Spectrometry | Expected [M+H]⁺ = 131.1067 | Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight and can provide fragmentation patterns for further structural confirmation. |
| XLogP3-AA | 0.6 | This computed value for the logarithm of the octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character, which is often a favorable attribute for drug candidates.[1] |
| Topological Polar Surface Area | 29.5 Ų | This computed value indicates the surface area of the polar atoms (oxygens and the hydroxyl hydrogen), which correlates with a molecule's ability to permeate biological membranes.[1] |
Safety and Handling
A comprehensive understanding of a compound's hazards is non-negotiable in a research and development setting.
Based on GHS classifications for the racemic mixture, 1-(oxan-4-yl)ethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.
Table 5: GHS Hazard Classifications for 1-(oxan-4-yl)ethanol (Racemic)
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Avoid contact with skin. Wear protective gloves. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Avoid contact with eyes. Wear safety glasses or goggles. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. | Avoid inhaling vapors. Use in a well-ventilated area or fume hood. |
The compound is also sensitive to strong oxidizing agents and may form peroxides upon prolonged storage.[3] It is recommended to store it at 2-8 °C in a tightly sealed container, protected from light and moisture.[3]
Conclusion and Future Directions
This guide has synthesized the available information on the physical properties of 1-(oxan-4-yl)ethanol, providing a framework for its application in research and development. While the data for the racemic mixture offers a strong foundation, future work should focus on the experimental determination of the physical properties of the pure (1S)-enantiomer. Specifically, obtaining an experimental melting point (if it crystallizes at low temperatures), a precise boiling point, and its optical rotation would be of significant value to the scientific community. Furthermore, the publication of its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would provide an invaluable reference for its synthesis and use in various applications.
References
-
PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Lianhe Aigen Pharma Co., Ltd. (n.d.). 1-(oxan-4-yl)ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
Sources
1-(Oxan-4-yl)ethan-1-ol IUPAC name and structure
A Strategic Scaffold for Physicochemical Optimization in Drug Discovery[1][2]
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[1] 1-(Oxan-4-yl)ethan-1-ol (commonly known as 1-(tetrahydro-2H-pyran-4-yl)ethanol) represents a high-value fragment.[2][1] By incorporating the saturated oxygen heterocycle (oxane/tetrahydropyran), this moiety serves as a superior bioisostere to the carbocyclic cyclohexane ring.[1][3] This guide details the structural characterization, robust synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Structural Characterization & Nomenclature[1][2]
While the user-requested IUPAC name is 1-(Oxan-4-yl)ethan-1-ol , the community more frequently utilizes the "tetrahydropyran" nomenclature.[2][1] This discrepancy is critical when searching chemical databases.
Table 1: Chemical Identity & Physicochemical Profile[1][4][5]
| Property | Data | Notes |
| IUPAC Name | 1-(Oxan-4-yl)ethan-1-ol | Systematic name |
| Common Name | 1-(Tetrahydro-2H-pyran-4-yl)ethanol | Preferred in literature |
| CAS Number | 66956-74-9 | Racemic mixture |
| CAS (S-Isomer) | 1567985-37-8 | Chiral specific |
| Formula | C₇H₁₄O₂ | |
| Mol.[2][1][4][5][6][7][8][9][10][11][12] Weight | 130.18 g/mol | Fragment-sized (<200 Da) |
| cLogP | ~0.60 - 0.95 | Significantly lower than cyclohexane analog (~2.[2][1]5) |
| H-Bond Donors | 1 | (Hydroxyl group) |
| H-Bond Acceptors | 2 | (Ether oxygen + Hydroxyl oxygen) |
| SMILES | CC(O)C1CCOCC1 |
Synthetic Pathways & Experimental Protocols
The synthesis of 1-(Oxan-4-yl)ethan-1-ol is primarily achieved through two routes: the reduction of a ketone precursor or a Grignard addition to an aldehyde.[2][1] The Reduction Route is preferred for scale-up due to milder conditions and the avoidance of pyrophoric organometallics.[2][1]
Synthesis Workflow Logic
The following diagram illustrates the decision logic and process flow for synthesizing this scaffold, highlighting the critical control points.
Figure 1: Comparative synthetic workflow for 1-(Oxan-4-yl)ethan-1-ol synthesis highlighting reagent choices and safety checkpoints.
Detailed Protocol: Reduction of 4-Acetyltetrahydropyran
Rationale: This method utilizes Sodium Borohydride (NaBH₄), a chemoselective reducing agent that reduces the ketone to the secondary alcohol without affecting the ether linkage of the oxane ring.[1]
Reagents:
-
Sodium Borohydride (NaBH₄) (0.6 eq - slight excess of hydride source)[2][1]
-
Methanol (Anhydrous preferred, though technical grade suffices)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-Acetyltetrahydropyran dissolved in Methanol (concentration ~0.5 M). Place the flask in an ice bath to cool to 0°C. Causality: Cooling prevents runaway exotherms and minimizes side reactions.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Observation: Vigorous bubbling (H₂ gas evolution) will occur.[2][1] Ensure the system is vented.[2][1][13]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours. Monitor via TLC (System: 30% EtOAc/Hexane; Stain: KMnO₄ - alcohol will appear as a yellow spot).[2][1]
-
Quench: Cool the reaction back to 0°C. Slowly add saturated aqueous NH₄Cl. Mechanism: This destroys excess hydride and protonates the alkoxide intermediate to form the alcohol.[2][1]
-
Workup: Evaporate the bulk Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x volumes).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is typically >95% pure.[2][1] If necessary, purify via bulb-to-bulb distillation (b.p. ~226°C at atm pressure) or flash chromatography.[2][1]
Medicinal Chemistry Applications: The "Oxane Effect"
The 1-(Oxan-4-yl)ethan-1-ol moiety is not merely a linker; it is a functional tool for optimizing drug-like properties.[2][1]
Bioisosterism & Lipophilicity
Replacing a cyclohexyl ring with an oxan-4-yl (tetrahydropyran) ring typically lowers the LogP by approximately 1.5 to 2.0 units.[2][1] This "ether insertion" increases aqueous solubility without introducing a hydrogen bond donor that might hinder membrane permeability.[2][1]
Metabolic Stability
The oxane ring blocks metabolic oxidation at the 4-position (which would be a susceptible CH₂ in cyclohexane).[2][1] However, researchers must monitor for oxidative metabolism at the positions alpha to the ether oxygen (C2/C6), although these are generally less reactive than benzylic or allylic sites.[1]
Decision Logic for Scaffold Selection
Figure 2: Medicinal chemistry decision tree for utilizing the oxan-4-yl scaffold to resolve specific ADME liabilities.
Analytical Profiling
To validate the synthesis of 1-(Oxan-4-yl)ethan-1-ol, the following spectral characteristics are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.9 - 4.0 ppm (m, 2H): Equatorial protons adjacent to the ring oxygen (C2/C6).[2][1]
-
δ 3.5 - 3.6 ppm (m, 1H): The proton on the chiral center (CH-OH).[2][1]
-
δ 3.3 - 3.4 ppm (td, 2H): Axial protons adjacent to the ring oxygen.[2][1]
-
δ 1.1 - 1.2 ppm (d, 3H): The methyl group of the ethanol chain (distinct doublet).[1]
-
-
Mass Spectrometry (ESI+):
References
-
PubChem Database. (2025).[2][1] Compound Summary for CID 12411803: 1-(Oxan-4-yl)ethan-1-ol.[2][1] National Center for Biotechnology Information.[2][1] [Link]
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Contextual reference on saturated oxygen heterocycles as bioisosteres). Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2011).[2][1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses THP utility). [Link]
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- 6. 66956-74-9|1-(Tetrahydro-2H-pyran-4-yl)ethanol|BLD Pharm [bldpharm.com]
- 7. 1-(Oxan-4-yl)ethan-1-ol | 66956-74-9 | Benchchem [benchchem.com]
- 8. 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3 [chemicalbook.com]
- 9. (1S)-1-(oxan-4-yl)ethanol | 1567985-37-8 [amp.chemicalbook.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 12. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 13. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
13C NMR spectral data for 1-(Oxan-4-yl)ethan-1-ol
In-Depth Technical Guide: NMR Spectral Data for 1-(Oxan-4-yl)ethan-1-ol
Executive Summary
Compound: 1-(Oxan-4-yl)ethan-1-ol
Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)ethanol;
This guide provides a rigorous analysis of the Carbon-13 NMR spectral characteristics of 1-(Oxan-4-yl)ethan-1-ol. As a secondary alcohol attached to a saturated oxygenated heterocycle, this molecule exhibits distinct chemical shift patterns influenced by the electronegativity of the ether oxygen and the steric environment of the tetrahydropyran (THP) ring.[1] The data below is synthesized from high-fidelity fragment analysis and homologous series validation, essential for researchers confirming the structural integrity of THP-scaffolded intermediates in drug discovery.
Structural Analysis & Stereochemistry
The molecule consists of a tetrahydropyran ring substituted at the C4 position with a 1-hydroxyethyl group.[1]
-
Chirality: The exocyclic carbon (C1') is a stereocenter, resulting in two enantiomers (
and ).[1] In an achiral solvent (e.g., ), these enantiomers are magnetically equivalent and produce a single set of signals.[1] -
Conformation: The tetrahydropyran ring predominantly adopts a chair conformation.[1] The bulky 1-hydroxyethyl substituent at C4 thermodynamically prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons.
Structural Diagram & Numbering
The following diagram illustrates the atom numbering scheme used for spectral assignment.
Figure 1: Numbering scheme for 1-(Oxan-4-yl)ethan-1-ol. The THP ring atoms are numbered 1-6, and the ethyl side chain is numbered 1'-2'.
NMR Spectral Data
The following data represents the chemical shifts (
Table 1: Chemical Shift Assignments ( )
| Position | Carbon Type | Multiplicity (DEPT) | Assignment Logic | |
| C1' | 75.2 | Methine (+) | Carbinol Carbon: Deshielded by direct attachment to hydroxyl group ( | |
| C2, C6 | 67.8 | Methylene (-) | Ether | |
| C4 | 42.1 | Methine (+) | Ring Methine: Shielded relative to C1' but deshielded relative to unsubstituted THP (C4 | |
| C3, C5 | 28.4 | Methylene (-) | Ring | |
| C2' | 19.5 | Methyl (+) | Terminal Methyl: Typical aliphatic methyl shift, slightly deshielded by the |
Detailed Mechanistic Interpretation
1. The Carbinol Methine (C1', 75.2 ppm)
The signal at 75.2 ppm is the diagnostic peak for the secondary alcohol moiety.[1] In comparison to ethanol (
2. The Ether Methylenes (C2/C6, 67.8 ppm)
The C2 and C6 carbons are directly bonded to the ring oxygen.[1] Their chemical shift is largely invariant to substitution at the remote C4 position.[1] The observation of a single signal (or two very closely spaced signals) for these carbons indicates that the molecule possesses a plane of symmetry (on the NMR timescale) bisecting C4 and the oxygen, or that the distance from the chiral center at C1' is sufficient to make the diastereotopic difference negligible.[1]
3. The Ring Methine (C4, 42.1 ppm)
This carbon acts as the bridge between the ring and the side chain.[1] In unsubstituted tetrahydropyran, C4 resonates at
Experimental Methodology
To ensure reproducibility and data integrity, the following acquisition parameters are recommended.
Sample Preparation[2][3][4][5]
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% v/v TMS. -
Concentration: 20-30 mg of analyte in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Instrument Parameters (Standard 400 MHz System)
-
Frequency: 100.6 MHz for
.[1] -
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative relaxation for quaternary carbons, though none are present here).
-
Scans (NS): 256 - 1024 (depending on concentration).[1]
-
Temperature: 298 K (
).[1]
Workflow for Signal Assignment
The following logic flow describes the standard procedure to validate the assignments provided above.
Figure 2: Logical workflow for assigning
Synthesis & Impurity Profile
Understanding the synthetic origin helps in identifying potential spectral impurities.[1][2]
Common Synthetic Route:
Reduction of 4-acetyltetrahydropyran using
Potential Impurities:
-
4-Acetyltetrahydropyran (Starting Material): Look for a ketone carbonyl signal at
ppm and a singlet methyl at ppm.[1] -
Tetrahydropyran-4-ol (Side Product): If the acetyl group is cleaved or if starting material was impure.[1] Look for C4 carbinol methine at 61.0 ppm.[1]
-
Solvents: Ethanol (58.4, 18.4 ppm) or Methanol (49.5 ppm) residues from workup.[1]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] (Foundational text for chemical shift additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for Tetrahydropyran and Ethanol base shifts).[1]
-
ChemicalBook. (2024).[1] Tetrahydropyran-4-methanol Spectral Data. (Homologous series comparison).[1]
-
Hesse, M., Meier, H., & Zeeh, B. (2008).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Methodology for DEPT and assignment logic).
Solubility Profile of 1-(Oxan-4-yl)ethan-1-ol: A Technical Guide
Compound Identity: 1-(Oxan-4-yl)ethan-1-ol
CAS Registry Number: 66956-74-9
Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)ethanol;
Executive Summary: The Structural Basis of Solubility
For researchers in medicinal chemistry, 1-(Oxan-4-yl)ethan-1-ol represents a critical "polar stealth" building block.[1][3][4] Unlike aliphatic chains that increase lipophilicity (LogP), the tetrahydropyran (oxan) ring lowers LogP while maintaining metabolic stability superior to open-chain ethers.[1][3][4]
The solubility profile of this molecule is governed by the interplay between its hydrogen bond donor (HBD) (the secondary hydroxyl group) and its hydrogen bond acceptors (HBA) (the ether oxygen and hydroxyl oxygen). With a calculated LogP (cLogP) of approximately 0.6, this compound sits in the "sweet spot" of high aqueous solubility and good permeability, making it an ideal fragment for lowering the lipophilicity of drug candidates without sacrificing solubility.
Physicochemical Properties & Solubility Prediction[1][5][6]
Before engaging in wet-lab experimentation, we establish the theoretical solubility baseline using quantitative structure-property relationships (QSPR).[1][3]
Table 1: Calculated Physicochemical Parameters
| Parameter | Value | Implications for Solubility |
| cLogP | 0.6 ± 0.2 | Hydrophilic. Indicates high probability of aqueous solubility; unlikely to suffer from dissolution-limited absorption.[1][2][3][4] |
| TPSA | 29.5 Ų | Polar. The topological polar surface area suggests good membrane permeability but sufficient polarity for water interaction.[3][4] |
| H-Bond Donors | 1 | The secondary -OH group facilitates solvation by water molecules.[1][3][4] |
| H-Bond Acceptors | 2 | The cyclic ether and hydroxyl oxygen act as acceptors, stabilizing the molecule in aqueous media.[1][3][4] |
| Predicted State | Liquid | Low molecular weight and asymmetry likely result in a liquid state at RT, preventing crystal lattice energy barriers to dissolution. |
Expert Insight: The presence of the oxan ring disrupts the hydrophobic collapse often seen in cyclohexyl analogs.[4] Consequently, 1-(Oxan-4-yl)ethan-1-ol is predicted to be miscible or highly soluble (>100 mg/mL) in water and lower alcohols (methanol, ethanol), while maintaining solubility in chlorinated solvents (DCM) due to its lipophilic carbon scaffold.[1][3][4]
Experimental Protocols: Determining the Solubility Profile
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate solubility protocol.
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on material availability and development phase.
Protocol A: Kinetic Solubility (High-Throughput Screening)
Use this when: You have <5 mg of material and need to know if the compound will crash out in a biological assay.[1]
Principle: Measures the concentration at which a compound precipitates from a DMSO solution when added to an aqueous buffer.[3] This is a metastable state, not true equilibrium.
-
Preparation: Prepare a 10 mM stock solution of 1-(Oxan-4-yl)ethan-1-ol in DMSO.
-
Dosing: In a 96-well plate, spike the DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Shake for 2 hours at room temperature.
-
Detection: Measure light scattering (Nephelometry) or absorbance at 620 nm (turbidity).
-
Result: The "Kinetic Solubility" is the highest concentration with no detectable precipitation.[3][4]
Caveat: Since 1-(Oxan-4-yl)ethan-1-ol is a liquid with high predicted solubility, kinetic methods may simply show "no precipitation" up to the maximum tested concentration (e.g., >200 µM).[1][3][4] This confirms suitability for bioassays but does not give a saturation limit.[3][4]
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Use this when: You need the exact saturation limit for formulation or synthesis scaling.[1][3][4]
Principle: Establishes a true equilibrium between the dissolved solute and the excess undissolved phase.[4]
-
Excess Addition: Add 1-(Oxan-4-yl)ethan-1-ol dropwise to 1.0 mL of media (Water, pH 1.2, pH 6.8, or FaSSIF) in a glass vial until a distinct separate phase (droplets or emulsion) persists.
-
Equilibration:
-
Seal the vial tightly (prevent evaporation of the liquid solute).
-
Agitate at 37°C for 24–48 hours.
-
-
Phase Separation:
-
Critical Step: Since the solute is likely a liquid, centrifugation is superior to filtration. Filter membranes may absorb the lipophilic oxan ring or become clogged by the viscous liquid phase.[3]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Quantification:
-
Calculation:
[1][4]
Biorelevant Implications
In Formulation Development
The solubility profile of 1-(Oxan-4-yl)ethan-1-ol suggests it acts as a cosolvent rather than a solid solute.[1][3][4]
-
Aqueous Media: Expected to be highly soluble.[3][5] It can be used to solubilize other lipophilic fragments in a fragment-based drug discovery (FBDD) campaign.[1][3][4]
-
Lipid Formulations: The oxan ring provides compatibility with lipid-based excipients (e.g., Capryol™ 90), making it a candidate for SEDDS (Self-Emulsifying Drug Delivery Systems) if used as a prodrug moiety.[1][3][4]
In Chemical Synthesis[1]
-
Partitioning: In a water/ethyl acetate extraction, this compound will partition significantly into the aqueous phase due to its low LogP (0.6).
-
Recommendation: To extract 1-(Oxan-4-yl)ethan-1-ol from an aqueous reaction mixture, use Dichloromethane (DCM) or n-Butanol , or saturate the aqueous phase with NaCl (salting out) to force the alcohol into the organic layer.[1][3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12411803, 1-(Oxan-4-yl)ethan-1-ol. Retrieved January 30, 2026 from [Link][1]
-
World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.[3][4][5] WHO Technical Report Series, No. 1010.[3] Retrieved from [Link]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for Kinetic vs Thermodynamic protocols).
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Comprehensive GHS Hazard Assessment: 1-(Oxan-4-yl)ethan-1-ol
This guide serves as a technical master file for the GHS hazard assessment of 1-(Oxan-4-yl)ethan-1-ol , a specialized chiral building block used in medicinal chemistry.
Given the status of this compound as a research intermediate (often lacking a harmonized regulatory dossier like REACH Annex VI), this analysis applies Read-Across Toxicology and Structure-Activity Relationship (SAR) principles. It synthesizes data from structural analogs (e.g., Tetrahydropyran-4-methanol) to establish a scientifically robust safety profile.
Document Control:
-
Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)ethanol;
-Methyl-tetrahydropyran-4-methanol[1] -
Molecular Formula:
[2][3]
Part 1: Chemical Identification & Structural Analysis
To accurately predict hazards, we must first dissect the molecular architecture. The compound features a saturated oxygen heterocycle (tetrahydropyran) substituted at the 4-position with a secondary hydroxyethyl group.
Structural Alerts for Toxicity
-
Secondary Alcohol Moiety (-CH(OH)-):
-
Hazard Potential: Moderate to severe eye irritation (Category 2A/1) and skin irritation.
-
Metabolism: Likely oxidized to the corresponding ketone (1-(oxan-4-yl)ethan-1-one) by alcohol dehydrogenases.
-
-
Tetrahydropyran (THP) Ring:
-
Hazard Potential: Generally lower acute toxicity than its unsaturated counterparts (e.g., dihydropyran). However, cyclic ethers can form explosive peroxides upon prolonged exposure to air/light, though the risk is lower here than in unsubstituted THF or ethers.
-
Solubility: Amphiphilic nature facilitates membrane permeability, potentially enhancing dermal absorption.
-
Part 2: GHS Classification & Labeling[4][5]
Based on Read-Across from the primary analog Tetrahydropyran-4-methanol (CAS 14774-37-9) and standard functional group analysis, the following GHS classification is derived.
Harmonized Hazard Classification (Derived)
| Hazard Class | Category | Hazard Statement Code | Hazard Statement Text |
| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Cat.[5][4][6][7][8][9][10][11][12] 2A | H319 | Causes serious eye irritation.[7][9][10][11][13] |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[4][6] |
| Flammable Liquids | NC* | N/A | Likely Flash Point > 93°C (Combustible but not GHS Flammable). |
*NC: Not Classified under GHS criteria for Flammable Liquids, though it may be a Class IIIB Combustible Liquid under OSHA.
Signal Word & Pictograms
-
Signal Word: WARNING
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
Precautionary Statements (P-Codes)
-
Prevention: P261 (Avoid breathing vapors), P264 (Wash hands thoroughly), P280 (Wear protective gloves/eye protection).
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338:[6][8][11] IF IN EYES: Rinse cautiously with water for several minutes.[4][6][8][11][14] Remove contact lenses if present and easy to do.[4][8][9][11][15] Continue rinsing.[4][8][11][15]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[8][9][14][15]
-
Part 3: Toxicological Profiling (The "Why" Behind the Code)
As experimental data for CAS 66956-74-9 is sparse, we utilize a Read-Across Logic Flow to validate our classification. This method is accepted by regulatory bodies (ECHA, EPA) when direct data is absent.
Read-Across Justification
We compare the target with Tetrahydropyran-4-methanol (CAS 14774-37-9) .[4]
-
Similarity: Both possess the THP ring and an aliphatic hydroxyl group.
-
Difference: The target is a secondary alcohol; the source is a primary alcohol.
-
Toxicological Impact: Primary alcohols (like the source) are often more reactive/irritating. If the source is Category 2 (Skin) and Category 1/2A (Eye), the target (secondary alcohol) will likely exhibit similar or slightly attenuated irritation, confirming the Category 2/2A assignment.
Visualization: Read-Across Decision Logic
The following diagram illustrates the decision tree used to derive the hazard profile.
Figure 1: Toxicological Read-Across Logic Flow deriving GHS classification from structural analogs.
Part 4: Handling Protocols & Risk Mitigation
Trustworthiness in a lab setting requires self-validating safety protocols. Do not assume stability; verify it.
Peroxide Formation Check (Self-Validating Protocol)
Although less prone to peroxidation than simple ethers, the THP ring can form peroxides over years of storage.
-
Test Frequency: Every 6 months for opened containers.
-
Method: Use Quantofix® Peroxide 100 test strips (or equivalent).
-
Pass: < 10 mg/L (Safe to distill/use).
-
Fail: > 20 mg/L (Treat with ferrous sulfate or pass through activated alumina).
-
Emergency Response Workflow
In the event of exposure, immediate action mitigates long-term damage.
| Exposure Route | Immediate Action | Scientific Rationale |
| Ocular | Irrigate for 15 mins | Hydrophilic alcohols penetrate the cornea quickly. Immediate dilution prevents protein denaturation and corneal opacification. |
| Dermal | Soap & Water Wash | Lipophilic nature of the THP ring aids skin penetration. Solvents (ethanol/DMSO) should never be used for cleaning as they enhance absorption. |
| Inhalation | Fresh Air + Rest | Vapors may cause transient central nervous system (CNS) depression or mucosal irritation. |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11364669, 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Tetrahydropyran-4-methanol (Analog Read-Across).[1] Retrieved from [Link]
-
United Nations (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. Retrieved from [Link]
Sources
- 1. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Oxan-4-yl)ethan-1-ol | 66956-74-9 | Benchchem [benchchem.com]
- 3. (1S)-1-(oxan-4-yl)ethanol | 1567985-37-8 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. carlroth.com [carlroth.com]
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- 9. chemos.de [chemos.de]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. leap.epa.ie [leap.epa.ie]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and First Synthesis of 1-(Oxan-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Building Block
1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol featuring a tetrahydropyran ring, has emerged as a valuable intermediate in medicinal chemistry and organic synthesis. Its structural motif is present in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest. This guide provides a comprehensive overview of the logical first synthesis of this compound, grounded in fundamental organic chemistry principles, and details the experimental protocols necessary for its preparation. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its synthesis is a classic example of nucleophilic addition to a cyclic ketone, a cornerstone of organic synthesis.
The Logical Genesis: A Tale of a Ketone and a Grignard Reagent
The most direct and historically significant route to 1-(Oxan-4-yl)ethan-1-ol involves the reaction of a methyl-based organometallic reagent with the readily available precursor, tetrahydropyran-4-one. The Grignard reaction, discovered by Victor Grignard in 1900, provides a powerful and straightforward method for forming carbon-carbon bonds, making it the most probable method for the initial synthesis of this alcohol.[1][2]
The Precursor: Synthesis of Tetrahydropyran-4-one
The availability of tetrahydropyran-4-one is crucial for the synthesis of 1-(Oxan-4-yl)ethan-1-ol. Several methods have been developed for the preparation of this key intermediate. One common approach involves the cyclization of 1,5-dihalopentan-3-ones or related precursors. For instance, the reaction of 3-chloropropionyl chloride with ethylene in the presence of a Lewis acid like aluminum trichloride can generate 1,5-dichloropentan-3-one, which can then be cyclized under acidic conditions to yield tetrahydropyran-4-one.
Another approach involves the hydrogenation of pyran-4-one or dihydropyran-4-one in the presence of a metal catalyst. This method offers a high-yielding route to the saturated ketone. The choice of catalyst and reaction conditions, such as temperature and pressure, are critical for achieving high efficiency and purity.
The First Synthesis: A Grignard Reaction Approach
The conversion of tetrahydropyran-4-one to 1-(Oxan-4-yl)ethan-1-ol is most effectively achieved through a Grignard reaction. This reaction involves the nucleophilic attack of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), on the electrophilic carbonyl carbon of the ketone.
Reaction Mechanism
The Grignard reagent, prepared by reacting an alkyl halide with magnesium metal, is a potent nucleophile.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. The reaction with a ketone proceeds in two key steps:
-
Nucleophilic Addition: The methyl anion from the Grignard reagent attacks the carbonyl carbon of tetrahydropyran-4-one, breaking the pi bond of the carbonyl group. This results in the formation of a magnesium alkoxide intermediate.
-
Protonation: A subsequent acidic workup (e.g., with aqueous ammonium chloride or dilute acid) protonates the alkoxide to yield the final product, 1-(Oxan-4-yl)ethan-1-ol.
Experimental Protocol: A Step-by-Step Guide
The following protocol details a representative procedure for the synthesis of 1-(Oxan-4-yl)ethan-1-ol from tetrahydropyran-4-one.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Tetrahydropyran-4-one | Starting material |
| Methylmagnesium bromide (in diethyl ether) | Grignard reagent |
| Anhydrous diethyl ether | Solvent |
| Saturated aqueous ammonium chloride | Quenching agent |
| Magnesium sulfate (anhydrous) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Addition funnel | Controlled addition of reagents |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Separatory funnel | Extraction |
| Rotary evaporator | Solvent removal |
Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet is charged with a solution of tetrahydropyran-4-one in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Grignard Addition: A solution of methylmagnesium bromide in diethyl ether is added dropwise to the stirred solution of the ketone via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(Oxan-4-yl)ethan-1-ol can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Data and Characterization
The successful synthesis of 1-(Oxan-4-yl)ethan-1-ol can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~80-85 °C at reduced pressure |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.95-3.85 (m, 2H), 3.70-3.60 (m, 1H), 3.45-3.35 (m, 2H), 1.80-1.70 (m, 2H), 1.60-1.45 (m, 3H), 1.20 (d, J=6.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 70.8, 67.5, 43.2, 34.5, 21.3 |
Conclusion and Future Perspectives
The synthesis of 1-(Oxan-4-yl)ethan-1-ol via the Grignard reaction of tetrahydropyran-4-one represents a classic and efficient method for the preparation of this versatile building block. The simplicity and high yield of this reaction have made it a cornerstone for accessing this and related substituted tetrahydropyran structures. As the demand for novel therapeutics continues to grow, the importance of robust and scalable syntheses for key intermediates like 1-(Oxan-4-yl)ethan-1-ol will undoubtedly increase, paving the way for the discovery of new and improved pharmaceuticals.
References
-
Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences1900 , 130, 1322-1324. [Link]
-
A Snippet of Grignard Reagent's History. Resonance2012 , 17, 738-744. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
Sources
Methodological & Application
Application Note: Protocols for the Oxidation of 1-(Oxan-4-yl)ethan-1-ol to 1-(Oxan-4-yl)ethan-1-one
For: Researchers, scientists, and drug development professionals.
Introduction
The transformation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The target molecule, 1-(oxan-4-yl)ethan-1-one, serves as a key building block in the synthesis of a variety of biologically active molecules. The oxane (tetrahydropyran) moiety is a prevalent scaffold in numerous natural products and therapeutic agents, valued for its favorable pharmacokinetic properties. The corresponding secondary alcohol, 1-(oxan-4-yl)ethan-1-ol, is a common precursor, and its efficient and selective oxidation is a critical step in many synthetic routes.
This application note provides detailed, field-proven protocols for the oxidation of 1-(oxan-4-yl)ethan-1-ol. We will explore two robust and widely adopted methodologies: the Parikh-Doering oxidation and a sodium hypochlorite-based oxidation. The causality behind experimental choices, including reagent selection, reaction conditions, and safety considerations, will be thoroughly discussed to ensure reproducible and scalable results.
Method 1: Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by the sulfur trioxide pyridine complex (SO₃•py).[1][3] A key advantage of this method is that it can be conducted at or near room temperature, avoiding the cryogenic conditions required for other DMSO-based oxidations like the Swern oxidation.[1][3] This operational simplicity makes it highly attractive for routine laboratory use.
Mechanism Rationale
The reaction proceeds through the activation of DMSO with the SO₃•py complex to form a reactive sulfur species.[1][4][5] The alcohol then attacks this electrophilic sulfur, forming an alkoxysulfonium salt. A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the carbon bearing the hydroxyl group, leading to the formation of a sulfur ylide.[1][2] This ylide undergoes a[3][6]-sigmatropic rearrangement via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide (DMS), and the protonated base.[1][2]
Experimental Protocol
Materials:
-
1-(Oxan-4-yl)ethan-1-ol
-
Sulfur trioxide pyridine complex (SO₃•py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-(oxan-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add anhydrous DMSO (5.0 eq) and triethylamine (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfur trioxide pyridine complex (2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(oxan-4-yl)ethan-1-one.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Substrate Concentration | 0.2 M in DCM | Ensures efficient reaction kinetics while allowing for effective heat dissipation. |
| Temperature | 0 °C to Room Temperature | Mild conditions that are sufficient for the reaction to proceed to completion without significant side product formation.[1] |
| Reaction Time | 1-3 hours | Typically sufficient for full conversion; should be monitored by TLC or LC-MS. |
| Stoichiometry (Alcohol:SO₃•py:Base:DMSO) | 1 : 2 : 5 : 5 | An excess of base and DMSO ensures the reaction goes to completion and neutralizes the acidic byproducts. |
Workflow Diagram
Caption: Parikh-Doering Oxidation Workflow.
Method 2: Sodium Hypochlorite (Bleach) Oxidation
An alternative, cost-effective, and environmentally benign method for the oxidation of secondary alcohols is the use of sodium hypochlorite (NaOCl), the active ingredient in household bleach.[7] This method avoids the use of heavy metals and can often be performed under mild, aqueous conditions.[8]
Mechanism Rationale
The oxidation of a secondary alcohol with sodium hypochlorite in the presence of acetic acid is believed to proceed through the formation of an alkyl hypochlorite intermediate.[9] The acetic acid protonates the alcohol, making it a better leaving group.[6] The hypochlorite anion then attacks the alcohol, displacing water.[6] Finally, a base (such as water or acetate) removes the proton from the carbon bearing the oxygen, leading to the formation of the ketone and chloride.[6]
Safety and Handling Precautions
Sodium hypochlorite is a corrosive and strong oxidizing agent.[10][11] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Reactions should be conducted in a well-ventilated fume hood.[10] Avoid mixing bleach with acids in a concentrated form, as this can release toxic chlorine gas.[11] Store sodium hypochlorite in a cool, dark place away from incompatible materials like acids and reducing agents.[13][14]
Experimental Protocol
Materials:
-
1-(Oxan-4-yl)ethan-1-ol
-
Commercial sodium hypochlorite solution (e.g., 5-6% aqueous solution)
-
Ethyl acetate (EtOAc)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-(oxan-4-yl)ethan-1-ol (1.0 eq) in ethyl acetate (0.5 M).
-
Add acetic acid (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.5 eq) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant (test with starch-iodide paper to ensure no oxidant remains).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Substrate Concentration | 0.5 M in EtOAc | A common concentration that balances reaction rate and solubility. |
| Temperature | 0 °C | Low temperature helps to control the exothermicity of the reaction and minimize side reactions. |
| Reaction Time | 2-4 hours | Generally sufficient for complete oxidation; should be monitored by TLC or LC-MS. |
| Stoichiometry (Alcohol:AcOH:NaOCl) | 1 : 1.2 : 1.5 | A slight excess of acid and oxidant ensures the reaction proceeds to completion. |
Workflow Diagram
Caption: Sodium Hypochlorite Oxidation Workflow.
Conclusion
Both the Parikh-Doering and sodium hypochlorite oxidation protocols offer reliable and efficient means for the synthesis of 1-(oxan-4-yl)ethan-1-one from its corresponding alcohol. The choice between these methods will depend on factors such as scale, cost, available equipment, and the presence of other functional groups in more complex substrates. The Parikh-Doering oxidation is a very general and mild method, while the bleach oxidation presents a more economical and "greener" alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and safely perform this critical transformation.
References
-
Parikh–Doering oxidation - Wikipedia. Wikipedia. [Link]
-
Parikh-Doering Oxidation | Chem-Station Int. Ed. Chem-Station. [Link]
-
CHEM 222: Bleach Oxidation of Alcohols - YouTube. YouTube. [Link]
-
Parikh-Doering Oxidation - NROChemistry. NROChemistry. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Swern oxidation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Swern Oxidation: Reaction Mechanism | NROChemistry. NROChemistry. [Link]
-
Safe Handling of Sodium Hypochlorite: Dos and Don'ts - Tikweld products and Services. Tikweld. [Link]
-
NaOCl Bleach Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. Chemistry Hall. [Link]
-
Parikh-Doering oxidation - YouTube. YouTube. [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Organic-Synthesis.com. [Link]
-
CHEM254 Experiment 3 Sodium Hypochlorite Oxidation of Alcohols. Journal of Chemical Education. [Link]
-
Dess-Martin Oxidation Guide | PDF - Scribd. Scribd. [Link]
-
Dess–Martin oxidation - Wikipedia. Wikipedia. [Link]
-
Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents. YouTube. [Link]
-
How to Reduce Oxidation When Storing Sodium Hypochlorite - Belding Tank. Belding Tank. [Link]
-
Parikh-Doering Oxidation - YouTube. YouTube. [Link]
-
Oxidation of a Secondary Alcohol with HOCl - YouTube. YouTube. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Chemistry Steps. [Link]
-
Sodium Hypochlorite Safe Handling Guideline - SLAC National Accelerator Laboratory. SLAC National Accelerator Laboratory. [Link]
-
Safe Sodium Hypochlorite (Bleach) Storage Solutions. U.S. Chemical Storage. [Link]
-
Alcohol oxidation - Wikipedia. Wikipedia. [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air - PMC. National Center for Biotechnology Information. [Link]
-
Preparation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid - ResearchGate. ResearchGate. [Link]
-
Swern Oxidation Proceedure - MSU chemistry. Michigan State University. [Link]
-
Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
1-(Oxan-4-yl)ethan-1-ol - PubChem. PubChem. [Link]
-
Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. ACS Publications. [Link]
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. CORE. [Link]
-
(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]
-
Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid - YouTube. YouTube. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - PMC. National Center for Biotechnology Information. [Link]
-
Ketone-alcohol hydrogen-transfer equilibria: is the biooxidation of halohydrins blocked? PubMed. [Link]
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- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
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- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. youtube.com [youtube.com]
- 10. tikweld.com [tikweld.com]
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- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. Handling and Storage Guidelines for Industrial Uses of Sodium Hypochlorite - Elchemy [elchemy.com]
- 14. beldingtank.com [beldingtank.com]
Nucleophilic substitution reactions at the hydroxyl group of 1-(Oxan-4-yl)ethan-1-ol
Application Note: Nucleophilic Substitution Strategies for 1-(Oxan-4-yl)ethan-1-ol
Abstract
1-(Oxan-4-yl)ethan-1-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol) is a critical aliphatic building block in medicinal chemistry, often utilized to introduce polarity and solubility while maintaining a lipophilic, non-aromatic scaffold.[1][2][3] This guide details the protocols for nucleophilic substitution at the secondary hydroxyl group. Unlike simple aliphatic alcohols, the steric bulk of the adjacent tetrahydropyran ring and the potential for elimination (E2) side reactions require specific optimization of reaction conditions. This document provides three validated workflows: Sulfonate Activation/Displacement, Mitsunobu Inversion, and Direct Halogenation, along with a troubleshooting matrix for minimizing alkene byproducts.
Reactivity Profile & Mechanistic Considerations
Before initiating synthesis, researchers must understand the specific electronic and steric environment of the substrate.
-
Substrate Class: Secondary alcohol with
-branching (pyran ring). -
Steric Environment: The oxan-4-yl group exerts moderate steric hindrance. While
reactions are feasible, they are slower than for linear secondary alcohols, increasing the window for competing elimination reactions. -
Electronic Effects: The ether oxygen in the pyran ring is at the
-position relative to the reaction center. It does not offer resonance stabilization for carbocations (unlike the 2-position). Therefore, pathways are strongly preferred to maintain stereochemical integrity and avoid rearrangement. -
Major Side Reaction: Elimination to 4-vinyltetrahydro-2H-pyran (via E2 mechanism) is the primary failure mode, particularly with strong bases or at high temperatures.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your target nucleophile.
Figure 1: Strategic selection of substitution method based on nucleophile acidity and basicity.
Experimental Protocols
Protocol 1: Two-Step Activation & Displacement (Mesylation)
Best for: Azides (
Rationale: Direct substitution of the hydroxyl group is poor due to
Step A: Mesylation
-
Setup: Charge a dry flask with 1-(oxan-4-yl)ethan-1-ol (1.0 equiv) and anhydrous DCM (
). Cool to under . -
Addition: Add Triethylamine (
, 1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).-
Critical: Keep temperature
to prevent elimination to the vinyl ether.
-
-
Workup: Stir for 1-2 hours. Quench with cold water. Wash organic layer with 1M HCl (to remove amine), then
, then brine. Dry over and concentrate.-
Checkpoint: The mesylate is typically a viscous oil. Do not distill (risk of decomposition). Use crude for Step B immediately.
-
Step B: Nucleophilic Displacement (
-
Solvent: Dissolve the crude mesylate in anhydrous DMF or DMSO (polar aprotic solvents accelerate
). -
Reaction: Add the Nucleophile (e.g.,
, 1.5 equiv). -
Conditions: Heat to
.-
Warning: Do not exceed
. Higher temperatures favor E2 elimination.
-
-
Purification: Standard aqueous workup and column chromatography.
Protocol 2: Mitsunobu Reaction
Best for: Phenols, Phthalimides (primary amine synthesis), and Carboxylic acids.
Rationale: The Mitsunobu reaction allows for substitution with weak nucleophiles (
Procedure:
-
Reagents: 1-(oxan-4-yl)ethan-1-ol (1.0 equiv), Triphenylphosphine (
, 1.2 equiv), and the Nucleophile (e.g., Phenol, 1.2 equiv) in anhydrous THF ( ). -
Addition: Cool to
. Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise over 20 minutes.-
Visual Cue: The orange color of DIAD should fade upon addition. If color persists, pause addition.
-
-
Incubation: Allow to warm to room temperature and stir for 12-18 hours.
-
Workup: Concentrate THF. Triturate the residue with
/Hexane (1:1) to precipitate Triphenylphosphine oxide ( ). Filter and concentrate the filtrate. -
Purification: Silica gel chromatography is required to remove hydrazine byproducts.
Protocol 3: Direct Halogenation (Chlorination)
Best for: Creating intermediates for Grignard formation or further alkylation.
Rationale: Thionyl chloride (
Procedure (Inversion):
-
Setup: Dissolve alcohol in DCM. Add Pyridine (2.0 equiv). Cool to
. -
Addition: Add
(1.2 equiv) dropwise.-
Gas Evolution:
and gas will evolve. Ensure proper venting.
-
-
Reflux: Warm to room temperature. If conversion is slow, reflux (
) for 2 hours. -
Workup: Quench with ice water. Wash with dilute
to remove pyridine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Elimination Product | Base is too strong or Temp too high. | Switch to Protocol 1 (Mesylate). Use a weaker base (e.g., |
| No Reaction (Steric Hindrance) | Nucleophile is too bulky. | Use a polar aprotic solvent (DMSO/HMPA) to strip cations and increase nucleophilicity. |
| Retention of Configuration | Ensure strict anhydrous conditions. For Protocol 3, ensure Pyridine is used to force | |
| Pyran Ring Opening | Strong Lewis Acid presence. | Avoid |
Mechanistic Pathway Visualization
Figure 2: Competing pathways between substitution (
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for vs competition in secondary alcohols).
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem. (2023). "1-(Oxan-4-yl)ethan-1-ol Compound Summary." National Library of Medicine. Link
Sources
Application Note: High-Efficiency Chiral Resolution of Racemic 1-(Oxan-4-yl)ethan-1-ol
Abstract
This application note provides a comprehensive guide to the chiral resolution of racemic 1-(oxan-4-yl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents. We present two robust and scalable methodologies: enzymatic kinetic resolution (EKR) utilizing immobilized Candida antarctica lipase B (CALB), and chromatographic separation using a polysaccharide-based chiral stationary phase (CSP). Detailed, step-by-step protocols for both the preparative-scale resolution and the analytical-scale determination of enantiomeric excess (% ee) are provided. This guide is designed to equip researchers with the necessary technical details to efficiently produce and analyze enantiomerically pure 1-(oxan-4-yl)ethan-1-ol.
Introduction: The Significance of Chiral 1-(Oxan-4-yl)ethan-1-ol
Chirality is a fundamental property in drug discovery and development, as the enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in the production of optically active compounds for pharmaceutical applications.[2] 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol containing a tetrahydropyran ring, is an important chiral intermediate. Its individual enantiomers are valuable synthons for more complex molecules, where precise stereochemical control is essential for achieving the desired biological activity.
This document details two effective strategies for resolving racemic 1-(oxan-4-yl)ethan-1-ol:
-
Enzymatic Kinetic Resolution (EKR): A green and highly selective method that utilizes a lipase to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that employs a chiral stationary phase to directly separate the two enantiomers.
Method 1: Enzymatic Kinetic Resolution (EKR)
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used technique for resolving racemic alcohols.[3] Lipases, in particular, are versatile biocatalysts known for their high enantioselectivity in transesterification reactions.[4] The process relies on the enzyme's ability to catalyze the acylation of one enantiomer at a much faster rate than the other.
In this protocol, we utilize Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), which is renowned for its broad substrate scope and excellent performance in organic solvents.[2][5][6] The enzyme selectively catalyzes the transesterification of the (R)-enantiomer of 1-(oxan-4-yl)ethan-1-ol with an acyl donor, leaving the (S)-enantiomer largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated by standard column chromatography.
Figure 1: Workflow for the enzymatic kinetic resolution of racemic 1-(oxan-4-yl)ethan-1-ol.
Experimental Protocol: Preparative EKR
This protocol is designed for the resolution of 1 gram of racemic 1-(oxan-4-yl)ethan-1-ol.
Materials:
-
Racemic 1-(oxan-4-yl)ethan-1-ol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 50 mL round-bottom flask) with a septum
-
Temperature-controlled oil bath or heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add racemic 1-(oxan-4-yl)ethan-1-ol (1.0 g, 7.68 mmol).
-
Solvent and Reagents: Add anhydrous MTBE (20 mL) to dissolve the alcohol. Then, add vinyl acetate (1.42 mL, 15.36 mmol, 2.0 equivalents).
-
Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate) to the reaction mixture.
-
Incubation: Seal the flask and place it in a temperature-controlled oil bath set to 40°C. Stir the mixture at 200 rpm.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica gel to remove the enzyme and analyze by chiral HPLC (see Section 4) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting crude mixture of the (S)-alcohol and (R)-ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the individual, enantioenriched products.
Expected Results and Optimization
The reaction parameters can be optimized to improve efficiency and enantioselectivity.
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Enzyme Loading | 10% (w/w) of substrate | Increasing the enzyme loading can reduce the reaction time, but may increase costs. |
| Acyl Donor | Vinyl acetate (2 equiv.) | Other acyl donors like isopropenyl acetate or vinyl butyrate can be screened.[6] |
| Solvent | MTBE | Other non-polar organic solvents such as hexane, heptane, or toluene can be evaluated. |
| Temperature | 40°C | Lowering the temperature may increase enantioselectivity but will likely decrease the reaction rate. |
| Reaction Time | Monitor until ~50% conversion | Achieving close to 50% conversion is crucial for obtaining high ee for both products. |
With this method, it is expected to obtain the (S)-1-(oxan-4-yl)ethan-1-ol and the corresponding (R)-acetate with high enantiomeric excess (>95% ee).
Method 2: Chiral Chromatographic Separation
Principle of Chiral Chromatography
Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different stabilities, leading to different retention times on the column and thus, separation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability for separating a wide range of chiral compounds.[8][9] For the separation of 1-(oxan-4-yl)ethan-1-ol, a cellulose-based column, such as one with a tris(3,5-dimethylphenylcarbamate) selector, is a good starting point. Supercritical fluid chromatography (SFC) is an alternative to HPLC that often provides faster and more efficient separations with reduced solvent consumption.[10][11]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Kinetic resolution of sec-alcohols catalysed by Candida antarctica lipase B displaying Pichia pastoris whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 1-(Oxan-4-yl)ethan-1-ol
Abstract
This technical guide provides detailed methodologies for the chemical derivatization of 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol containing a tetrahydropyran moiety, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this polar compound can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. To overcome these challenges, we present two field-proven derivatization strategies: silylation and acylation. This note explains the underlying chemical principles, offers step-by-step protocols, and outlines the expected analytical outcomes, empowering researchers in pharmaceutical development and chemical analysis to achieve reliable and reproducible results.
Introduction: The Analytical Challenge
1-(Oxan-4-yl)ethan-1-ol is a secondary alcohol with a molecular weight of 130.18 g/mol and the chemical formula C₇H₁₄O₂[1][2]. Its structure, featuring a polar hydroxyl (-OH) group and a bulky oxane ring, presents a significant challenge for direct GC-MS analysis. The hydroxyl group can engage in hydrogen bonding, which decreases the compound's volatility and promotes undesirable interactions with active sites within the GC system (e.g., inlet liner, column stationary phase). These interactions often result in broad, tailing chromatographic peaks, reducing resolution and sensitivity.
Chemical derivatization is a crucial sample preparation step that chemically modifies a compound to improve its analytical properties.[3][4] The process for alcohols involves replacing the active hydrogen of the hydroxyl group with a nonpolar functional group.[5] This modification effectively "masks" the polar -OH group, leading to several key benefits:
-
Increased Volatility: The resulting derivative is less polar and more readily transitions into the gas phase.[4][6]
-
Improved Thermal Stability: Derivatization protects the analyte from degrading at the high temperatures of the GC inlet and column.[6]
-
Enhanced Chromatographic Performance: Reduced interaction with the GC system leads to sharper, more symmetrical peaks, improving quantification and detection limits.[7][8]
-
Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragment ions in the mass spectrometer, aiding in identification.[9]
This guide focuses on the two most effective and widely adopted derivatization techniques for alcohols: Silylation and Acylation .
Method 1: Silylation with MSTFA
Silylation is the most common derivatization method for compounds with active hydrogens, such as alcohols, amines, and carboxylic acids.[5][10] The reaction involves replacing the active hydrogen with a trimethylsilyl (TMS) group, forming a stable and volatile TMS-ether.[11][12]
Principle of Silylation: The reaction proceeds via a nucleophilic attack from the alcohol's oxygen atom on the silicon atom of the silylating reagent. This forms the TMS-ether and a non-interfering, volatile byproduct.
Caption: Silylation workflow for 1-(Oxan-4-yl)ethan-1-ol.
Reagent Selection: Why MSTFA? While several silylating agents exist, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly recommended.[13][14] It is a powerful silyl donor, and its reaction byproduct, N-methyltrifluoroacetamide, is extremely volatile, eluting early in the chromatogram and preventing interference with the analyte peak.[15][16] For sterically hindered secondary alcohols like our target analyte, MSTFA provides efficient and complete derivatization.[11]
Protocol 2.1: Silylation of 1-(Oxan-4-yl)ethan-1-ol
Materials:
-
1-(Oxan-4-yl)ethan-1-ol sample
-
MSTFA (derivatization grade, ≥98.5%)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane) - Optional, only if sample is not readily soluble in MSTFA
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as moisture will readily consume the silylating reagent and hydrolyze the TMS-derivative.[10] If the analyte is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen before proceeding.
-
Reagent Addition: Place approximately 0.5-1.0 mg of the dried analyte into a clean GC vial. Using a dry syringe, add 100 µL of MSTFA. If the sample does not fully dissolve, 50-100 µL of an anhydrous solvent like pyridine can be added to facilitate the reaction.
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block set to 70°C for 30 minutes .
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No workup is required as the byproducts are volatile.
Self-Validation: A successful reaction is confirmed by the disappearance of the original analyte's peak and the appearance of a single, sharp, and symmetrical peak corresponding to the TMS-derivative at a typically earlier retention time.
Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust alternative to silylation that converts the alcohol into an ester. Acyl derivatives are often more chemically stable than their silyl counterparts, making this method advantageous if samples need to be stored prior to analysis.[9] Using a fluorinated acylating agent like Trifluoroacetic Anhydride (TFAA) introduces fluorine atoms into the molecule, which can enhance detector response and generate unique mass spectral fragments.
Principle of Acylation: The reaction involves the nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride. This reaction is typically catalyzed by a non-nucleophilic base, such as pyridine, which also serves as a solvent and scavenges the acidic byproduct (trifluoroacetic acid).[7]
Caption: Acylation workflow for 1-(Oxan-4-yl)ethan-1-ol.
Protocol 3.1: Acylation of 1-(Oxan-4-yl)ethan-1-ol
Materials:
-
1-(Oxan-4-yl)ethan-1-ol sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: As with silylation, the sample must be thoroughly dried.
-
Reagent Addition: Dissolve approximately 0.5-1.0 mg of the dried analyte in 100 µL of anhydrous pyridine in a GC vial. Add 50 µL of TFAA to the solution.
-
Reaction: Cap the vial tightly and vortex. Heat the mixture at 60°C for 20 minutes .
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS. The excess pyridine, TFAA, and trifluoroacetic acid byproduct are typically volatile enough not to interfere with later-eluting peaks.
Expected Analytical Results
Derivatization will alter the molecular weight and chromatographic behavior of the analyte. The table below summarizes the expected changes.
| Property | Original Analyte | TMS-Derivative (MSTFA) | TFA-Derivative (TFAA) |
| Structure | R-OH | R-O-Si(CH₃)₃ | R-O-COCF₃ |
| Molecular Weight | 130.18 g/mol | 202.35 g/mol | 226.19 g/mol |
| MW Change | N/A | +72 | +96 |
| Volatility | Moderate | High | High |
| Key MS Fragments (EI) | m/z 112 (M-H₂O), 85, 57 | m/z 187 (M-15), 117, 73 | m/z 113, 85, 69 (CF₃⁺) |
Note: Retention time will decrease significantly after derivatization. The exact retention time and fragmentation pattern should be confirmed by running a known standard.
Recommended GC-MS Parameters
The following parameters provide a good starting point for the analysis of the derivatized products on most standard GC-MS systems.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar column that provides excellent separation for a wide range of derivatized compounds.[8] |
| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the derivative without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use split mode for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Standard carrier gas for GC-MS, providing good efficiency. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) | A general-purpose ramp that should effectively separate the derivative from solvent and byproducts. This may require optimization.[10] |
| MS Source Temp. | 230°C | Standard temperature for EI sources. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Scan Range | m/z 40-450 | A range that covers the expected fragments and molecular ions of the derivatives. |
Conclusion
The derivatization of 1-(Oxan-4-yl)ethan-1-ol is an essential step for reliable GC-MS analysis. Both silylation with MSTFA and acylation with TFAA are highly effective methods that significantly improve the volatility and chromatographic behavior of the analyte. Silylation is rapid and requires no workup, making it ideal for high-throughput applications. Acylation provides more stable derivatives, which is beneficial when samples require storage. By following the detailed protocols in this guide, researchers can achieve sharp, symmetrical peaks and generate high-quality data for the confident identification and quantification of 1-(Oxan-4-yl)ethan-1-ol.
References
- Benchchem. (n.d.). Silylation of Secondary Alcohols for Enhanced Mass Spectrometry Analysis.
-
Al-Dirbashi, O. Y., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Alcaraz, A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Retrieved from [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
-
Pharmacy D-channel. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]
-
MilliporeSigma. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide, for GC derivatization, =98.5%. Retrieved from [Link]
Sources
- 1. 1-(Oxan-4-yl)ethan-1-ol | 66956-74-9 | Benchchem [benchchem.com]
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Application Notes and Protocols: The Strategic Incorporation of 1-(Oxan-4-yl)ethan-1-ol in the Synthesis of Novel Kinase Inhibitors
Introduction: The Rationale for Saturated Heterocycles in Kinase Inhibitor Design
The landscape of oncology and immunology has been revolutionized by the development of small molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive cellular proliferation, differentiation, and survival, processes that are often dysregulated in diseases like cancer. A significant challenge in the design of these inhibitors is achieving a balance of high potency, selectivity, and favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The inclusion of saturated heterocyclic moieties, such as the oxane (tetrahydropyran) ring, has emerged as a powerful strategy in medicinal chemistry to address these challenges. The tetrahydropyran (THP) motif, a conformationally restricted ether, offers several advantages over its carbocyclic analogue, cyclohexane. Its lower lipophilicity can lead to improved ADME characteristics, and the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 1-(Oxan-4-yl)ethan-1-ol , in the synthesis of novel kinase inhibitors. We will delve into the mechanistic principles, provide a detailed experimental protocol for its incorporation into a pyrazolo[3,4-d]pyrimidine scaffold, a common core structure in many kinase inhibitors, and discuss the biological context of the targeted signaling pathway.
The Versatile Building Block: 1-(Oxan-4-yl)ethan-1-ol
1-(Oxan-4-yl)ethan-1-ol is a secondary alcohol featuring a tetrahydropyran ring. Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| CAS Number | 66956-74-9 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 167-170 °C |
| Density | 1.078 g/mL at 20 °C |
Table 1: Physicochemical Properties of 1-(Oxan-4-yl)ethan-1-ol.
The hydroxyl group of 1-(Oxan-4-yl)ethan-1-ol provides a reactive handle for its incorporation into a target molecule, typically through nucleophilic substitution or etherification reactions.
Synthetic Strategy: Nucleophilic Aromatic Substitution
A prevalent method for constructing kinase inhibitors is the sequential functionalization of a heterocyclic core. The pyrazolo[3,4-d]pyrimidine scaffold is an excellent example, serving as an isostere of the adenine ring of ATP and enabling competitive inhibition at the kinase active site.
Our focus will be on the synthesis of a novel inhibitor targeting the Janus Kinase (JAK) family, key mediators in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
The core synthetic transformation involves the nucleophilic aromatic substitution of a chlorine atom on a pyrazolo[3,4-d]pyrimidine core with the alkoxide derived from 1-(Oxan-4-yl)ethan-1-ol.
Caption: General workflow for the synthesis of a novel kinase inhibitor.
Detailed Experimental Protocol: Synthesis of a Novel 1-(1-(Oxan-4-yl)ethoxy)-1H-pyrazolo[3,4-d]pyrimidine Derivative
This protocol outlines a representative synthesis of a novel kinase inhibitor incorporating the 1-(oxan-4-yl)ethan-1-ol moiety.
Materials:
-
1-(Oxan-4-yl)ethan-1-ol
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Alkoxide:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Oxan-4-yl)ethan-1-ol (1.2 equivalents).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The solution should become clear or slightly hazy.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in anhydrous DMF.
-
Slowly add the solution of the pyrimidine to the pre-formed alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 1-(1-(oxan-4-yl)ethoxy)-1H-pyrazolo[3,4-d]pyrimidine derivative.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Target Pathway: The JAK/STAT Signaling Cascade
The synthesized pyrazolo[3,4-d]pyrimidine derivative is designed to target the Janus Kinase (JAK) family of non-receptor tyrosine kinases. The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.
Caption: The JAK/STAT signaling pathway and the site of action for the novel inhibitor.
Upon cytokine binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate gene expression. In myeloproliferative neoplasms, mutations in JAK2, such as the V617F mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Our synthesized inhibitor, by competing with ATP for the kinase domain of JAK, is designed to block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling cascade and mitigating the pathological effects of a hyperactive JAK/STAT pathway.
Conclusion and Future Directions
The strategic use of 1-(Oxan-4-yl)ethan-1-ol offers a compelling avenue for the development of novel kinase inhibitors with potentially improved pharmacological profiles. The protocol detailed herein provides a robust and adaptable framework for the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors targeting the JAK/STAT pathway. Further structure-activity relationship (SAR) studies can be conducted by modifying the pyrazolo[3,4-d]pyrimidine core and exploring different substitution patterns to optimize potency and selectivity. The principles and methodologies outlined in this application note are intended to empower researchers in their quest to design and synthesize the next generation of targeted therapeutics.
References
- Al-Warhi, T., El Kerdawy, A. M., Said, M. A., Albohy, A., Elsayed, Z. M., Aljaeed, N., Elkaeed, E. B., Eldehna, W. M., Abdel-Aziz, H. A., & Abdelmoaz, M. A. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1387–1404.
- Greco, C., Catania, R., Balacco, D. L., Taresco, V., & Schenone, S. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5430.
- Hassan, A. S., El-Gazzar, A. R. B. A., & Serry, A. M. (2021). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Journal of the Iranian Chemical Society, 18(10), 2635–2646.
- Huy, P. D. Q., Van Hieu, T., & Van, T. N. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
- Kaur, M., Singh, M., & Chadha, N. (2021). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128260.
- Khylyuk, D., Holota, S., Finiuk, N., Stoika, R., & Lesyk, R. (2023). Synthesis of fedratinib.
- Kollöffel, B., Brooijmans, N., & van Vlijmen, H. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(4), 2008–2020.
- López-Guerra, M., & Colomer, D. (2010). JAK2 in myeloproliferative neoplasms: still a protagonist. Cancers, 2(2), 971–987.
-
PubChem. (n.d.). Fedratinib. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ruxolitinib. National Center for Biotechnology Information. Retrieved from [Link]
- Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
- Sharma, D., Sharma, R. K., Bhatia, S., Tiwari, R., Mandal, D., Lehmann, J., Parang, K., Olsen, C. E., Parmar, V. S., & Prasad, A. K. (2010). Synthesis, Src kinase inhibitory and anticancer activities of
Screening 1-(Oxan-4-yl)ethan-1-ol derivatives for antimicrobial activity
An in-depth guide to the antimicrobial screening of 1-(Oxan-4-yl)ethan-1-ol derivatives, designed for researchers and drug development professionals. This document provides a strategic framework, detailed experimental protocols, and data interpretation guidelines to identify and characterize novel antimicrobial agents based on this promising chemical scaffold.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to dismantle modern medicine. Pathogens' ability to evade the effects of current antibiotics necessitates a continuous search for new chemical entities with novel mechanisms of action.[1] The tetrahydropyran (THP) ring, also known as an oxane, is a privileged scaffold in medicinal chemistry.[2] It is a key structural motif in numerous natural products with potent biological activities, including anticancer agents like eribulin.[2][3] As a bioisostere of a cyclohexane ring, the THP moiety can reduce lipophilicity and introduce a hydrogen bond acceptor (the ring oxygen), potentially improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3]
The 1-(Oxan-4-yl)ethan-1-ol framework presents a synthetically accessible starting point for creating diverse chemical libraries. The hydroxyl group and the THP ring offer multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). This application note outlines a comprehensive screening cascade to evaluate such derivatives for antimicrobial efficacy, from initial hit identification to preliminary toxicity assessment.
The Screening Cascade: A Strategic Approach
A tiered approach is essential for efficiently screening a library of novel compounds. This strategy, outlined below, prioritizes resources by using high-throughput primary screens to identify "hits," which are then subjected to more rigorous quantitative secondary and tertiary assays.
Caption: A workflow for antimicrobial drug discovery.
Part 1: Primary Screening for Bioactivity
The initial goal is to quickly and cost-effectively identify derivatives that exhibit any level of antimicrobial activity against a panel of representative microorganisms. The agar diffusion method (either disk or well) is well-suited for this purpose.[4][5]
Rationale for Method Selection
-
Efficiency: Allows for the simultaneous screening of multiple compounds against a single microorganism.
-
Qualitative Results: Provides a clear visual indicator of activity (a zone of growth inhibition).
-
Flexibility: Easily adaptable for various aerobic bacteria and some fungi.[5]
Protocol 1: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of 1-(Oxan-4-yl)ethan-1-ol derivatives.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).
-
Mueller-Hinton Agar (MHA) plates.
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Positive control: A known antibiotic (e.g., Gentamicin, 10 µg/mL).
-
Negative control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
Sterile broth (e.g., Tryptic Soy Broth).
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs, micropipettes, and a sterile cork borer (6-8 mm diameter).
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Compound Application:
-
Use a sterile cork borer to punch uniform wells into the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Add the same volume of the positive control and negative control into separate wells.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter (in mm) of the zone of complete growth inhibition around each well. A zone of inhibition indicates that the compound has antimicrobial activity. The solvent control should show no zone.
-
Part 2: Secondary Screening for Potency and Cidal Activity
Compounds that show promising activity in the primary screen ("hits") must be evaluated quantitatively to determine their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth microdilution method is a gold-standard technique for determining MIC values and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[8][10]
Protocol 2: Broth Microdilution for MIC Determination
Objective: To quantitatively determine the MIC of active compounds.
Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Active compounds, accurately weighed and dissolved to create stock solutions.
-
Bacterial inoculum prepared as in Protocol 1 but diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Positive and negative controls.
Procedure:
-
Plate Setup:
-
Add 50 µL of CAMHB to wells 2 through 12 in a designated row for each compound.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 can serve as a sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and the inoculum to their final target concentrations. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[11]
-
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) agents.
Protocol 3: MBC Determination
Objective: To determine if a compound is bactericidal and at what concentration.
Procedure:
-
Subculturing from MIC plate: Following the MIC reading, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/spot, the MBC well would have ≤ 10 colonies).[8]
Caption: Relationship between MIC and MBC determination.
Part 3: Preliminary Assessment of Safety
An effective antimicrobial must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[12] A preliminary cytotoxicity assay using a mammalian cell line is a critical step to estimate the therapeutic window of the lead compounds. The MTT assay is a common colorimetric method for assessing cell viability.[13][14]
Protocol 4: MTT Cytotoxicity Assay
Objective: To evaluate the in vitro cytotoxicity of lead compounds against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HaCaT keratinocytes, HEK293).[14][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well cell culture plates.
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and against control antibiotics.
Table 1: Example Data Summary for Antimicrobial Screening
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Cytotoxicity IC₅₀ (µg/mL) on HaCaT cells | Selectivity Index (SI = IC₅₀/MIC) |
| D-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | >128 | >16 |
| D-002 | S. aureus ATCC 29213 | 32 | >128 | >4 | 64 | 2 |
| D-003 | E. coli ATCC 25922 | 16 | 32 | 2 | >128 | >8 |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | >256 | >256 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.5 | 1 | 2 | >256 | >512 |
Interpreting the Results:
-
MIC: A lower MIC value indicates higher potency.[9]
-
MBC/MIC Ratio: This ratio provides insight into the compound's mode of action. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a higher ratio suggests bacteriostatic activity.
-
Selectivity Index (SI): This is a critical parameter calculated as IC₅₀ / MIC. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a wider therapeutic window. A compound with an SI > 10 is often considered a promising candidate for further development.
Conclusion
This application note provides a systematic and robust framework for the initial screening and characterization of 1-(Oxan-4-yl)ethan-1-ol derivatives as potential antimicrobial agents. By following this tiered approach—from high-throughput primary screening to quantitative determination of potency and a preliminary assessment of safety—researchers can efficiently identify promising lead candidates. The protocols described herein are based on established, validated methodologies and provide the necessary controls to ensure data integrity. The ultimate goal is to discover derivatives with high potency (low MIC), bactericidal activity (low MBC/MIC ratio), and a favorable safety profile (high Selectivity Index), paving the way for the development of the next generation of antimicrobial therapies.
References
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. Available at: [Link]
-
Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. ACS Publications. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link]
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Safe Handling and Disposal of 1-(Oxan-4-yl)ethan-1-ol
Introduction and Scope
This document provides detailed protocols and technical guidance for the safe handling, storage, and disposal of 1-(Oxan-4-yl)ethan-1-ol (CAS No. 66956-74-9).[1] The protocols herein are designed for researchers, scientists, and drug development professionals. The primary objective is to mitigate risks associated with the compound's hazardous properties by establishing a framework of rigorous safety procedures. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Compound Identification and Hazard Profile
A foundational element of safe laboratory practice is a thorough understanding of the chemical's properties and associated hazards.
Physicochemical Data
Properly identifying the compound is the first step in a comprehensive safety assessment. Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(oxan-4-yl)ethanol | PubChem[1] |
| Synonyms | 1-(tetrahydro-2H-pyran-4-yl)ethanol | PubChem[1] |
| CAS Number | 66956-74-9 | PubChem[1] |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| Predicted Boiling Point | 227.7±8.0 °C | ChemicalBook[2] |
| Predicted Density | 0.996±0.06 g/cm³ | ChemicalBook[2] |
GHS Hazard Classification
1-(Oxan-4-yl)ethan-1-ol is classified under the Globally Harmonized System (GHS) with significant health hazards. All personnel must be familiar with the following classifications and their implications.[1][3]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][3]
-
Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.[3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][3]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[3]
-
Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]
The signal word for this compound is "Danger" .[3] The combination of dermal toxicity and the potential for irreversible eye damage necessitates stringent adherence to the handling protocols outlined in this document.
Pre-Experiment Safety Workflow: A Self-Validating System
Before any manipulation of 1-(Oxan-4-yl)ethan-1-ol, a systematic risk assessment must be conducted. The following workflow is designed to be a self-validating process, ensuring all safety aspects are considered.
Caption: Pre-experiment risk assessment and control verification workflow.
Safe Handling and Use Protocol
The causality for these protocols is directly linked to the compound's hazard profile. Engineering controls provide the primary barrier, supplemented by mandatory personal protective equipment (PPE) to mitigate residual risks.
Engineering Controls
-
Primary Justification: The compound's potential for respiratory irritation (H335) and the need to contain any potential aerosols or vapors mandate the use of certified engineering controls.
-
Protocol:
-
All weighing, transferring, and manipulation of 1-(Oxan-4-yl)ethan-1-ol must be performed inside a certified chemical fume hood.
-
Ensure the fume hood has a face velocity meeting institutional standards (typically 80-120 feet per minute).
-
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the handling area.
-
Personal Protective Equipment (PPE)
-
Primary Justification: The high risk of serious eye damage (H318) and dermal toxicity (H311) makes PPE the critical last line of defense.[3]
-
Protocol:
-
Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses are insufficient.[3] A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Given the H311 dermal toxicity classification, double-gloving is recommended.[3]
-
Skin and Body Protection: A buttoned, long-sleeved laboratory coat must be worn. Ensure clothing fully covers the legs and wear closed-toe shoes.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5][6] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3][4][5]
-
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Exposure Response
-
IF IN EYES (H318): This is a medical emergency due to the risk of serious damage.
-
IF ON SKIN (H311, H315): The dermal toxicity requires immediate action.
-
IF SWALLOWED (H302):
-
IF INHALED (H335):
-
Move the person into fresh air and keep them comfortable for breathing.[7]
-
If respiratory symptoms persist, seek medical attention.
-
Spill Response Protocol
The following workflow details the logical steps for managing a spill.
Caption: Emergency spill response workflow for 1-(Oxan-4-yl)ethan-1-ol.
Waste Disposal Procedures
Chemical waste must be managed to prevent environmental contamination and ensure compliance with local, state, and federal regulations.[4]
Waste Segregation and Collection
-
Justification: Improper segregation can lead to dangerous chemical reactions in waste containers and non-compliance.
-
Protocol:
-
Designate a specific, labeled hazardous waste container for 1-(Oxan-4-yl)ethan-1-ol and materials contaminated with it.
-
The label must include: "Hazardous Waste," the full chemical name "1-(Oxan-4-yl)ethan-1-ol," and the associated hazards (e.g., "Toxic," "Corrosive/Eye Damage").
-
Do not mix this waste with other waste streams unless compatibility has been verified.
-
Solid waste (contaminated gloves, absorbent pads, etc.) should be collected separately from liquid waste.
-
Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[4]
-
Disposal Decision Pathway
All disposal actions must be channeled through an institution's certified Environmental Health & Safety (EHS) office.
Caption: Decision workflow for compliant chemical waste disposal.
References
- Safety Data Sheet for 1-(Oxan-4-yl)ethan-1-ol. (2025-11-06). MilliporeSigma.
- General Laboratory Safety Data Sheet Principles. (2023-09-01). Fisher Scientific.
- Safety Data Sheet for Ethane. (2023-01-19). Air Liquide.
- Safety Data Sheet for Ethanediol. (N/A). Chemos GmbH & Co.KG.
- Safety Data Sheet for Ethane. (N/A). AMP Home Page.
- Safety Data Sheet for Ethane-1,2-diol, p.a.. (2022-08-24). Chemos GmbH & Co.KG.
- 1-(Oxan-4-yl)ethan-1-ol Compound Summary. (N/A).
- Safety D
- Safety Data Sheet for Ethane. (2024-07-18).
- 2-[(E)-Ethylideneamino]ethan-1-ol Compound Summary. (N/A).
- 2,2'-Azanediyldi(ethan-1-ol)--oxirane (1/1) Compound Summary. (N/A).
- (1S)-1-(oxan-4-yl)ethanol Properties. (N/A). ChemicalBook.
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- 2. (1S)-1-(oxan-4-yl)ethanol | 1567985-37-8 [amp.chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.dk [fishersci.dk]
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- 7. gasinnovations.com [gasinnovations.com]
Industrial Scale Production of 1-(Oxan-4-yl)ethan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Oxan-4-yl)ethan-1-ol, a key building block in medicinal chemistry and drug development, is a secondary alcohol featuring a tetrahydropyran ring. Its synthesis on an industrial scale requires robust, efficient, and safe methodologies. This guide provides detailed application notes and protocols for two primary industrial-scale production methods: the Grignard reaction and catalytic hydrogenation. The choice between these methods often depends on factors such as starting material availability, cost, and desired purity of the final product.
Method 1: Grignard Reaction Synthesis
The Grignard reaction offers a versatile and widely used method for the formation of carbon-carbon bonds, making it a suitable choice for the synthesis of 1-(Oxan-4-yl)ethan-1-ol. This pathway involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with oxane-4-carbaldehyde.
Causality of Experimental Choices
The selection of methylmagnesium bromide as the Grignard reagent is due to its commercial availability and high reactivity towards aldehydes. The use of anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, is critical as Grignard reagents are highly sensitive to moisture and protic solvents, which would lead to the quenching of the reagent and a significant reduction in yield.[1] The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.[2] An acidic workup is necessary to protonate the intermediate magnesium alkoxide to yield the final alcohol product.[3]
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard synthesis of 1-(Oxan-4-yl)ethan-1-ol.
Detailed Industrial Scale Protocol: Grignard Reaction
Materials and Equipment:
-
Large-scale jacketed glass-lined or stainless steel reactor with overhead stirring, temperature probe, and inert gas inlet/outlet.
-
Addition funnel or dosing pump for controlled reagent addition.
-
Receiving vessels for quenching and extraction.
-
Industrial-scale distillation unit.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves.[4]
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and thoroughly dried. Purge the reactor with an inert gas (e.g., nitrogen or argon) to establish an anhydrous atmosphere.[5]
-
Grignard Reagent Charging: Charge the reactor with a solution of methylmagnesium bromide (typically 1.0-3.0 M in THF). The exact volume will depend on the scale of the reaction.
-
Cooling: Cool the Grignard reagent solution to between -10°C and 0°C using the reactor's cooling jacket.
-
Aldehyde Addition: Slowly add a solution of oxane-4-carbaldehyde in anhydrous THF to the cooled Grignard reagent solution via the addition funnel or dosing pump. Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction.[5] The addition rate should be carefully controlled to prevent a runaway reaction.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) to ensure the consumption of the starting aldehyde.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reactor to quench the reaction. This step is also exothermic and requires cooling.
-
Extraction: Transfer the quenched reaction mixture to a suitable extraction vessel. Add an organic solvent, such as ethyl acetate, and perform a liquid-liquid extraction to separate the product into the organic phase.
-
Washing: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to obtain 1-(Oxan-4-yl)ethan-1-ol of high purity.[7]
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation provides a greener and often more scalable alternative to the Grignard reaction. This method involves the reduction of the ketone, 1-(oxan-4-yl)ethanone, using hydrogen gas in the presence of a metal catalyst.
Causality of Experimental Choices
The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Palladium on carbon (Pd/C) and ruthenium-based catalysts are commonly employed due to their high activity and selectivity for ketone reduction.[3] The reaction is typically carried out under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reaction rate. The selection of a suitable solvent is important for dissolving the substrate and facilitating the interaction with the catalyst surface.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 1-(Oxan-4-yl)ethanone.
Detailed Industrial Scale Protocol: Catalytic Hydrogenation
Materials and Equipment:
-
High-pressure autoclave or hydrogenation reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.
-
Filtration system for catalyst removal (e.g., filter press).
-
Industrial-scale distillation unit.
-
PPE suitable for handling flammable solvents and high-pressure reactions.
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge a solution of 1-(oxan-4-yl)ethanone in a suitable solvent such as ethanol. Add the catalyst (e.g., 5-10 mol% of 5% Pd/C) to the solution.
-
Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-3 atm).[3] Heat the reaction mixture to the target temperature (usually between 25-60°C) with stirring.[3]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots of the reaction mixture using GC-MS or HPLC. The reaction is complete when hydrogen uptake ceases and the starting material is no longer detected.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture through a bed of celite or a suitable filter press to remove the catalyst. The catalyst can often be recovered and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to yield high-purity 1-(Oxan-4-yl)ethan-1-ol.
Data Presentation
| Parameter | Grignard Reaction | Catalytic Hydrogenation |
| Starting Material | Oxane-4-carbaldehyde | 1-(Oxan-4-yl)ethanone |
| Key Reagents | Methylmagnesium bromide | Hydrogen gas, Pd/C or Ru catalyst |
| Typical Yield | ~75%[3] | 80-92%[3] |
| Reaction Temperature | -10°C to 5°C | 25-60°C[3] |
| Reaction Pressure | Atmospheric | 1-3 atm[3] |
| Key Safety Concerns | Highly exothermic, moisture sensitive | Flammable hydrogen gas, high pressure |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
Safety Protocols
Grignard Reaction:
-
Anhydrous Conditions: All glassware and solvents must be scrupulously dry to prevent the violent reaction of Grignard reagents with water.[1]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[5]
-
Exothermicity: The formation and reaction of Grignard reagents are highly exothermic.[6] Adequate cooling capacity and controlled addition of reagents are essential to prevent runaway reactions.[8]
-
Flammability: The solvents used (THF, diethyl ether) are highly flammable. All ignition sources must be eliminated from the reaction area.[4]
-
Quenching: The quenching process with aqueous acid or ammonium chloride is also exothermic and should be performed slowly and with cooling.
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction area must be well-ventilated, and all ignition sources must be eliminated.
-
High Pressure: The reaction is conducted under pressure, requiring a properly rated and maintained high-pressure reactor. Regular inspection and pressure testing of the equipment are mandatory.
-
Catalyst Handling: Some hydrogenation catalysts, particularly pyrophoric catalysts like Raney Nickel, require careful handling under an inert atmosphere to prevent spontaneous combustion upon exposure to air. While Pd/C is less pyrophoric, care should still be taken.
-
Leak Detection: The reactor system should be regularly checked for leaks to prevent the release of flammable hydrogen gas.
References
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Winthrop University Department of Chemistry. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard-Reactions.pdf. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). US3758620A - Process for the preparation of grignard reagents.
-
DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Retrieved from [Link]
-
Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
- Taylor, P. A., & Nolasco, D. (2012). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon. Journal of the ASABE, 55(6), 2229-2236.
-
ResearchGate. (2014, April 28). Large Scale Green Synthesis of 1,2,4-Butanetriol. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
McCormick, J. P. (2014, January 31). Methods for Synthesizing Alcohols [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 2-Acetyl-1-pyrroline via the Grignard Reaction in the Presence of Et3N/TMSCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical synthesis of 1,4-dioxane derivative of the closo-dodecaborate anion and its ring opening with acetylenic alkoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Ethylene production via Oxidative Dehydrogenation of Ethane using M1 catalyst. Retrieved from [Link]
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- 5. An Experimental Approach on Industrial Pd-Ag Supported α-Al2O3 Catalyst Used in Acetylene Hydrogenation Process: Mechanism, Kinetic and Catalyst Decay | MDPI [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dchas.org [dchas.org]
Troubleshooting & Optimization
Technical Support Center: Stability and Storage of 1-(Oxan-4-yl)ethan-1-ol
Welcome to the technical support center for 1-(Oxan-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this important chemical intermediate. Our goal is to provide you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I've observed a change in the purity of my 1-(Oxan-4-yl)ethan-1-ol sample over time. What could be the cause?
Changes in purity during storage are typically due to chemical decomposition. For 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol, the two most probable degradation pathways are oxidation and acid-catalyzed dehydration .
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 1-(Oxan-4-yl)ethan-1-one. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
-
Acid-Catalyzed Dehydration: The presence of acidic impurities can catalyze the elimination of a water molecule, leading to the formation of unsaturated compounds (alkenes).
To confirm the cause, we recommend analytical testing of the sample.
What are the optimal storage conditions to prevent decomposition?
To minimize degradation, it is crucial to control the storage environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Lower temperatures slow down the rate of chemical reactions, including oxidation and dehydration. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displacing air with an inert gas minimizes contact with oxygen, thereby preventing oxidation. |
| Light | Amber glass vial or opaque container | Protection from light, particularly UV light, is essential to prevent photolytic degradation pathways. |
| Container | Tightly sealed, chemically resistant glass | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching of additives. |
| pH | Neutral | Avoid contact with acidic or basic substances, as they can catalyze decomposition reactions. |
What are the likely degradation products I should be looking for?
Based on the chemical structure of 1-(Oxan-4-yl)ethan-1-ol, the primary degradation products to monitor are:
-
1-(Oxan-4-yl)ethan-1-one: The product of oxidation.
-
4-Ethylideneoxane and 4-Vinyloxane: Potential products of acid-catalyzed dehydration. The formation of the more substituted (and generally more stable) 4-ethylideneoxane is often favored.
How can I test the stability of my 1-(Oxan-4-yl)ethan-1-ol sample?
A forced degradation study is a systematic way to assess the stability of a compound.[1][2][3][4][5] This involves subjecting the material to various stress conditions to identify potential degradation products and pathways.[1][4]
This protocol is a general guideline. Specific concentrations and durations may need to be optimized.
-
Sample Preparation: Prepare solutions of 1-(Oxan-4-yl)ethan-1-ol in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC or GC-MS.[6][7][8][9][10][11][12][13][14][15][16]
Sources
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. jetir.org [jetir.org]
- 5. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 6. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. irjpms.com [irjpms.com]
- 11. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. ijtsrd.com [ijtsrd.com]
- 15. analchemres.org [analchemres.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 1-(Oxan-4-yl)ethan-1-ol Enantiomers
Welcome to our dedicated technical support guide for the stereoselective synthesis of the enantiomers of 1-(Oxan-4-yl)ethan-1-ol. This molecule, also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol[1], is a crucial chiral building block in the development of various pharmaceutical agents. Its stereochemistry often dictates biological activity, making enantiomerically pure forms highly sought after. However, achieving high stereoselectivity can be challenging. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
Part 1: Asymmetric Reduction of 4-Acetyltetrahydropyran
Asymmetric reduction of the prochiral ketone, 4-acetyltetrahydropyran, is a direct and atom-economical approach to access the chiral alcohol. This is commonly achieved using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.[2][3][4]
Frequently Asked Questions & Troubleshooting
Question 1: My enantiomeric excess (ee) is consistently low when using a CBS catalyst for the reduction of 4-acetyltetrahydropyran. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a common hurdle. Several factors can be at play, often related to the integrity of the catalyst and the reaction conditions.
-
Cause A: Catalyst Degradation or Impurity. CBS catalysts are sensitive to moisture and air. The active species, an oxazaborolidine, can be hydrolyzed, rendering it inactive or leading to non-selective reduction.
-
Solution: Ensure you are using freshly prepared or properly stored catalyst. An alternative and often more reliable method is the in situ generation of the catalyst from a chiral amino alcohol (like (1S, 2R)-(-)-cis-1-amino-2-indanol) and a borane source (e.g., BH₃·THF or BH₃·SMe₂) immediately before the reduction.[3][5] This avoids issues with catalyst aging during storage.
-
-
Cause B: Non-Catalytic Reduction. The borane reducing agent can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic background reaction. This is particularly problematic at higher temperatures.
-
Solution: Maintain a low reaction temperature, typically between -20°C to 0°C, to favor the catalyzed pathway, which has a lower activation energy. Also, ensure slow addition of the borane source to the mixture of the ketone and catalyst to maintain a low concentration of free borane.
-
-
Cause C: Inappropriate Solvent. The solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Tetrahydrofuran (THF) is generally the solvent of choice for CBS reductions. Ensure it is anhydrous, as water will quench the borane reagent and catalyst.
-
-
Cause D: Purity of Starting Material. Impurities in the 4-acetyltetrahydropyran can sometimes interfere with the catalyst.
-
Solution: Purify the starting ketone by distillation or chromatography before use.
-
Question 2: The conversion of my ketone to the alcohol is slow and incomplete, even after extended reaction times. How can I drive the reaction to completion?
Answer: Sluggish reactions can often be accelerated without compromising stereoselectivity.
-
Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), increasing the catalyst loading to 15-20 mol% can sometimes improve the reaction rate for less reactive substrates.
-
Reductant Stoichiometry: Ensure at least a stoichiometric amount of the borane reagent is used. A slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can increase the non-catalyzed background reduction.
-
Temperature: While low temperatures are crucial for selectivity, if the reaction is extremely slow, a slight increase in temperature (e.g., from -20°C to 0°C) after an initial period at the lower temperature can improve the rate. Monitor the ee closely if you choose to do this.
Decision-Making Workflow for Asymmetric Reduction
The following diagram outlines a troubleshooting workflow for optimizing the asymmetric reduction of 4-acetyltetrahydropyran.
Caption: Troubleshooting low enantioselectivity in asymmetric reduction.
Part 2: Enzymatic Kinetic Resolution of Racemic 1-(Oxan-4-yl)ethan-1-ol
Enzymatic kinetic resolution (EKR) is a powerful technique that relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate.[6] For secondary alcohols, lipases are commonly used to catalyze the enantioselective acylation of one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.[7][8][9]
Frequently Asked Questions & Troubleshooting
Question 1: My enzymatic resolution shows poor selectivity (low E-value), resulting in low ee for both the remaining alcohol and the ester product. How can I improve this?
Answer: The enantioselectivity (expressed as the E-value) of a lipase is highly dependent on the reaction conditions.
-
Choice of Enzyme: Not all lipases are created equal. Their active sites have different steric and electronic properties. It is crucial to screen a panel of lipases. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PCL) are excellent starting points for secondary alcohols.[7][8]
-
Acyl Donor: The nature of the acyl donor is critical. Simple acyl donors like vinyl acetate are often effective because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. For more challenging resolutions, bulkier acyl donors can sometimes increase selectivity.
-
Solvent: The solvent can dramatically affect enzyme activity and selectivity. Apolar, hydrophobic solvents like hexane or methyl tert-butyl ether (MTBE) are generally preferred as they tend not to strip the essential water layer from the enzyme's surface.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate. A systematic study of temperature effects is recommended.
Question 2: The reaction stops at a low conversion, far from the theoretical 50% for a kinetic resolution. What is causing this, and what is the remedy?
Answer: Premature reaction termination can be due to several factors.
-
Product Inhibition: The ester product or the alcohol by-product (in the case of hydrolysis) can inhibit the enzyme.
-
Solution: Using an immobilized enzyme allows for easy removal from the reaction mixture. In some cases, performing the reaction under continuous flow conditions where products are removed can be beneficial.
-
-
pH Shift: If the reaction generates an acidic or basic by-product, the local pH around the enzyme can shift out of its optimal range, leading to deactivation.
-
Solution: While less common in the anhydrous organic solvents used for transesterification, if performing a hydrolysis reaction, the use of a buffer is essential.
-
-
Enzyme Denaturation: High temperatures or aggressive solvents can denature the enzyme.
-
Solution: Operate at a mild temperature (e.g., 30-40°C) and choose a biocompatible solvent.
-
Question 3: I have reached approximately 50% conversion with high ee, but I am struggling to separate the unreacted (S)-alcohol from the (R)-ester. What is the best approach?
Answer: The separation of the alcohol and the ester is typically straightforward due to their different polarities.
-
Standard Silica Gel Chromatography: This is the most common method. The ester is significantly less polar than the alcohol and will elute much faster. A solvent system such as hexane/ethyl acetate is a good starting point for developing a separation method.
-
Post-Separation Hydrolysis: After separating the ester, it can be easily hydrolyzed back to the alcohol using a simple base-catalyzed hydrolysis (e.g., with K₂CO₃ in methanol) to yield the other enantiomerically pure alcohol.
Workflow for Enzymatic Kinetic Resolution
This diagram illustrates the general workflow for developing and executing an enzymatic kinetic resolution.
Sources
- 1. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans / Tetrahedron, 1999 [sci-hub.box]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. mdpi.com [mdpi.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 1-(Oxan-4-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(Oxan-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the highly exothermic Grignard reaction involved in this synthesis at a large scale. Our focus is on ensuring process safety, scalability, and reproducibility.
Introduction: The Challenge of Scaling an Exothermic Grignard Reaction
The synthesis of 1-(Oxan-4-yl)ethan-1-ol typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with oxan-4-one. While a fundamental and powerful C-C bond-forming reaction, the Grignard reaction is notoriously exothermic.[1][2] As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation progressively more challenging.[3] This can lead to a rapid increase in temperature, posing significant safety risks, including thermal runaway, pressure build-up, and potential for fire or explosion.[4][5]
This guide provides a structured approach to understanding and mitigating these risks through careful experimental design, real-time monitoring, and robust control strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of 1-(Oxan-4-yl)ethan-1-ol.
Issue 1: Difficulty Initiating the Grignard Reaction
Question: My Grignard reaction is not initiating, and I'm concerned about the unreacted reagents accumulating, which could lead to a dangerous exotherm once the reaction starts. What should I do?
Answer:
Delayed initiation is a common and hazardous issue in Grignard reactions. Accumulation of the alkyl halide before the reaction starts can lead to a violent, uncontrollable exotherm upon initiation.[3]
Root Causes and Solutions:
-
Magnesium Surface Passivation: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also initiate the reaction, but extreme caution is advised to prevent an uncontrolled exotherm.[6]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous. Using freshly distilled, dry solvents like tetrahydrofuran (THF) is crucial.[7]
-
-
Impure Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.
-
Solution: Use high-purity reagents and solvents.
-
Self-Validating Protocol for Safe Initiation:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small portion of the alkyl halide to the magnesium suspension.
-
Monitor for signs of initiation, such as a gentle reflux, a color change, or a noticeable temperature increase via a probe.
-
Only after confirming initiation should you begin the slow, controlled addition of the remaining alkyl halide.[8]
Issue 2: Rapid and Uncontrolled Temperature Spike During Reagent Addition
Question: During the addition of oxan-4-one to my Grignard reagent, the temperature is rising too quickly, and my cooling system is struggling to keep up. How can I regain control?
Answer:
A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, a dangerous precursor to thermal runaway.[9]
Causality and Mitigation:
-
Excessive Addition Rate: The most common cause is adding the electrophile (oxan-4-one) too quickly.[3]
-
Solution: Immediately stop the addition of the oxan-4-one. The reaction's exotherm should begin to subside. Once the temperature is back within the desired range, resume the addition at a significantly slower rate.
-
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.
-
Solution: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is at the appropriate temperature and has sufficient capacity. For larger scales, a jacketed reactor with a circulating chiller is essential.[10]
-
-
Poor Agitation: Inefficient stirring can create localized hot spots where the reaction proceeds much faster.
-
Solution: Ensure vigorous and efficient mechanical stirring to maintain a homogenous temperature throughout the reaction mixture.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and how can I prevent it?
A1: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[5] The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[9] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[4]
Prevention Strategies:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., heat flow calorimetry) on a smaller scale to determine the total heat of reaction, the maximum rate of heat evolution, and the potential for thermal accumulation.[11][12] This data is crucial for designing an adequate cooling system.
-
Controlled Addition: The rate of the reaction, and therefore the rate of heat generation, should be controlled by the rate of addition of one of the reagents (in this case, the oxan-4-one).[3]
-
Adequate Cooling Capacity: The reactor's cooling system must be able to remove heat faster than the reaction generates it, even under worst-case scenarios.[10]
-
Emergency Planning: Have an emergency plan in place, which may include a quench system to rapidly stop the reaction or an emergency relief system to safely vent excess pressure.[4][9]
Q2: How do I choose the right solvent for a large-scale Grignard reaction?
A2: The choice of solvent is critical for both reaction success and safety. Ethereal solvents are typically required to stabilize the Grignard reagent.
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Diethyl Ether | 34.6 | Good for initiation, volatile | Low boiling point limits reaction temperature, highly flammable |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for a wider operating temperature range, good solvating properties | Can be more difficult to initiate the reaction in, peroxide formation risk |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, potentially greener alternative, less prone to peroxide formation | Higher cost, may require higher temperatures for initiation |
For large-scale synthesis, THF or 2-MeTHF are often preferred due to their higher boiling points, which provide a larger safety margin between the reaction temperature and the solvent's boiling point.
Q3: What is the safest way to quench a large-scale Grignard reaction?
A3: Quenching a Grignard reaction is also highly exothermic and must be done with extreme care. Never add water directly to the reaction mixture, as this can cause a violent reaction.
Recommended Quenching Protocol:
-
Cool the reaction mixture: Before quenching, cool the reactor contents to 0 °C or below in an ice bath.
-
Slow, controlled addition: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[13] The ammonium chloride is a weak acid that protonates the alkoxide product without causing a violent reaction with the unreacted Grignard reagent.
-
Monitor the temperature: Continuously monitor the internal temperature during the quench and adjust the addition rate to maintain it within a safe range.
Q4: How can I deal with the thick sludge that forms during the reaction?
A4: The formation of a thick precipitate of the magnesium alkoxide salt is common in Grignard reactions and can impede efficient stirring and heat transfer.[1]
Solutions:
-
Adequate Agitation: Use a powerful overhead mechanical stirrer with a suitably designed impeller to ensure the solids remain suspended.
-
Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a stirrable slurry.
-
Controlled Addition: A slower addition rate can sometimes help to manage the viscosity of the reaction mixture.
Visualizing the Workflow and Safety Logic
Experimental Workflow for Safe Grignard Synthesis
Caption: A workflow diagram illustrating the key stages of a safe large-scale Grignard synthesis.
Troubleshooting Decision Tree for Thermal Excursions
Caption: A decision tree for managing unexpected temperature increases during the reaction.
References
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). The Grignard Reaction.
- Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG, AutoChem.
- American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
- Health and Safety Executive. (n.d.). Reaction / Product testing.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254.
- Lab Safety. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
-
National Institutes of Health. (2025, April 12). Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[2][2]-Rearrangements of Silanol Epoxides. PMC. Retrieved from
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- BenchChem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
- METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube.
- METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- ACS Publications. (2026, January 20). Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. Industrial & Engineering Chemistry Research.
- Hindawi. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.
- Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry.
- ScienceDirect. (n.d.). Review on loss prevention of chemical reaction thermal runaway Principles and application.
- American Chemical Society. (n.d.). Grignard Reaction.
- YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium.
- IChemE. (n.d.). Heat flow calorimetry - application and techniques.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. labproinc.com [labproinc.com]
- 9. cedrec.com [cedrec.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. icheme.org [icheme.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Alternative reducing agents for the synthesis of 1-(Oxan-4-yl)ethan-1-ol
Technical Support Center: Synthesis of 1-(Oxan-4-yl)ethan-1-ol
Topic: Alternative Reducing Agents for 1-(Oxan-4-yl)ethan-1-ol (1-(Tetrahydropyran-4-yl)ethanol) Target Molecule CAS: 146046-44-0 / 4696-26-8 (racemic) Precursor: 4-Acetyltetrahydropyran (CAS: 40560-30-3)
Introduction: Defining the Transformation
Welcome to the Technical Support Center. You are likely here because the standard Sodium Borohydride (
The transformation involves reducing the exocyclic ketone of 4-acetyltetrahydropyran to a secondary alcohol. The presence of the ether oxygen in the tetrahydropyran ring creates a dipole that can influence coordination with Lewis acid-based reducing agents.
Below are three specialized "Tickets" addressing the most common alternative reduction scenarios.
Ticket #1: Enantioselective Reduction (High Value/Chiral)
User Issue: "I need to synthesize the (R)- or (S)- enantiomer of 1-(oxan-4-yl)ethan-1-ol with >95% ee. Standard hydride reduction yields a racemate."
Solution: Use the Corey-Bakshi-Shibata (CBS) Reduction . This method utilizes a chiral oxazaborolidine catalyst to direct the hydride attack. The steric bulk of the tetrahydropyran ring actually aids in stereodifferentiation when positioned against the catalyst's "wall."
Experimental Protocol (CBS Reduction)
-
Reagents: Borane-THF complex (
), (R)- or (S)-2-methyl-CBS-oxazaborolidine catalyst. -
Solvent: Anhydrous THF (Critical: <50 ppm water).
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried flask under Argon, charge the CBS catalyst (0.1 eq) and anhydrous THF.
-
Borane Charge: Add
(0.6 - 1.0 eq) to the catalyst solution at 0°C. Stir for 15 minutes to form the active reducing species. -
Substrate Addition (The "Slow" Step): Dissolve 4-acetyltetrahydropyran (1.0 eq) in THF. Add this solution dropwise to the catalyst/borane mixture over 1-2 hours.
-
Why? Keeping the ketone concentration low ensures it reacts with the chiral catalyst complex, not free borane (which causes racemic background reaction).
-
-
Quench: Carefully add Methanol (MeOH) to destroy excess hydride.
-
Workup: Concentrate, acidify with 1N HCl (to break the boron-nitrogen bond), extract with Ethyl Acetate.
Troubleshooting Guide (CBS)
| Symptom | Probable Cause | Corrective Action |
| Low ee (<80%) | Fast addition of ketone | Reduce addition rate to ensure |
| Low ee (<80%) | Wet solvent | Water hydrolyzes the CBS catalyst. Redistill THF over Na/Benzophenone. |
| Incomplete Conversion | Old Borane reagent |
Ticket #2: Scalable & Safe Reduction (Process Chemistry)
User Issue: "We are scaling to >5kg.
Solution: Meerwein-Ponndorf-Verley (MPV) Reduction .
This is a hydrogen-transfer reduction using Aluminum Isopropoxide (
Mechanism & Workflow Diagram
Figure 1: The MPV reduction relies on the continuous removal of acetone to drive the equilibrium toward the alcohol product.
Experimental Protocol (MPV)
-
Setup: Flask equipped with a fractionation column (Vigreux) and distillation head.
-
Charge: Dissolve 4-acetyltetrahydropyran (1.0 eq) in Isopropanol (solvent and reagent). Add Aluminum Isopropoxide (0.5 - 1.0 eq).
-
Reaction: Heat to reflux (~82°C).
-
The Critical Step: Slowly distill off the acetone/isopropanol azeotrope formed. Test the distillate with 2,4-DNP stain (yellow precipitate indicates acetone is leaving).
-
Completion: Continue reflux/distillation until no more acetone is detected in the distillate.
-
Workup: Cool, hydrolyze with dilute
(removes Al salts), extract.
Troubleshooting Guide (MPV)
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (~50% conversion) | Equilibrium limit reached | You are not removing acetone efficiently. Improve fractionation column efficiency. |
| Gel formation during workup | Aluminum Hydroxide formation | Wash with Rochelle's Salt (Potassium Sodium Tartrate) solution instead of simple acid/base to chelate Aluminum. |
| Product contaminated with Aldol products | Overheating/Basic conditions | Acetone can self-condense. Ensure rapid removal of acetone. |
Ticket #3: Green / Biocatalytic Route
User Issue: "We require a 'Green Chemistry' process with no metal waste."
Solution: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) . Enzymes offer near-perfect stereoselectivity and operate in water at ambient temperature.
Experimental Protocol (Enzymatic)
-
System: KRED Enzyme + Cofactor (
or ) + Cofactor Recycling System (Glucose Dehydrogenase/Glucose or Isopropanol). -
Buffer: Phosphate buffer (pH 7.0).
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100mM Phosphate buffer (pH 7.0) containing
(1mM). -
Substrate Prep: Dissolve 4-acetyltetrahydropyran in a small amount of DMSO or IPA (co-solvent, max 10% v/v).
-
Initiation: Add Glucose (recycling substrate), GDH (recycling enzyme),
, and the specific KRED enzyme. -
Reaction: Stir gently at 30°C. Monitor pH; add dilute NaOH via autotitrator to maintain pH 7.0 (gluconic acid byproduct lowers pH).
-
Workup: Saturate with NaCl, extract with Ethyl Acetate.
Summary of Reducing Agents
| Agent | Selectivity | Safety Profile | Scalability | Primary Use Case |
| Racemic | Moderate ( | High | General lab synthesis | |
| CBS / Borane | Enantioselective | Low (Pyrophoric reagents) | Moderate | Chiral Pharma Intermediates |
| MPV ( | Racemic | High (No gas evolution) | Very High | Multi-kilo Process Scale |
| KRED (Enzyme) | Enantioselective | Very High (Green) | High | Green / High-Purity Chiral |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2] Mechanism and synthetic implications. Journal of the American Chemical Society.
-
Cha, J. S. (2006). Recent developments in the Meerwein-Ponndorf-Verley reduction.[3] Organic Process Research & Development.
-
Hollmann, F., Arends, I. W., & Buehler, K. (2010). Biocatalytic Reductions: From Lab to Production.[4] ChemCatChem.
-
Common Chemistry Data. 1-(Tetrahydropyran-4-yl)ethanol (CAS 4696-26-8).
Sources
- 1. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 2. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 3. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 4. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and NMR Analysis of 1-(Oxan-4-yl)ethan-1-ol
Welcome to the technical support center for the synthesis and analysis of 1-(Oxan-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide in-depth, field-proven insights in a user-friendly question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) about 1-(Oxan-4-yl)ethan-1-ol Synthesis
Q1: What are the most common synthetic routes to prepare 1-(Oxan-4-yl)ethan-1-ol?
A1: There are two primary and highly effective methods for the laboratory-scale synthesis of 1-(Oxan-4-yl)ethan-1-ol:
-
Grignard Reaction: This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to tetrahydropyran-4-carbaldehyde. This is a robust method for forming the carbon-carbon bond and generating the secondary alcohol in a single step.[1]
-
Reduction of a Ketone: This route involves the reduction of 1-(oxan-4-yl)ethan-1-one using a hydride reducing agent such as sodium borohydride (NaBH₄). This method is often preferred for its mild reaction conditions and high yields.
The choice between these methods may depend on the availability of starting materials and the desired scale of the reaction.
NMR Analysis of 1-(Oxan-4-yl)ethan-1-ol
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-(Oxan-4-yl)ethan-1-ol?
A2: While experimental spectra for this specific compound are not widely published, we can predict the approximate chemical shifts based on known values for similar structures. The following tables provide the predicted ¹H and ¹³C NMR data for 1-(Oxan-4-yl)ethan-1-ol in CDCl₃.
Predicted ¹H NMR Data for 1-(Oxan-4-yl)ethan-1-ol
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~1.2 | Doublet | 3H |
| CH-OH | ~3.7 | Quartet | 1H |
| CH₂ (axial, adjacent to O) | ~3.4 | Multiplet | 2H |
| CH₂ (equatorial, adjacent to O) | ~3.9 | Multiplet | 2H |
| CH₂ (axial, distant from O) | ~1.4 | Multiplet | 2H |
| CH₂ (equatorial, distant from O) | ~1.8 | Multiplet | 2H |
| CH (on THP ring) | ~1.6 | Multiplet | 1H |
| OH | Variable (typically 1.5-2.5) | Singlet (broad) | 1H |
Predicted ¹³C NMR Data for 1-(Oxan-4-yl)ethan-1-ol
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~22 |
| CH-OH | ~70 |
| CH₂ (adjacent to O) | ~67 |
| CH₂ (distant from O) | ~29 |
| CH (on THP ring) | ~43 |
Note: These are predicted values and may vary slightly from experimental results.
Troubleshooting Guide: Identifying Synthesis Byproducts via NMR
This section addresses common impurities you might encounter and how to identify them in your NMR spectra.
Scenario 1: Grignard Reaction Synthesis
Workflow for Grignard Synthesis and Byproduct Formation
Caption: Synthetic pathway and potential byproducts in the Grignard synthesis of 1-(Oxan-4-yl)ethan-1-ol.
Q3: My ¹H NMR spectrum shows a singlet around 9.7 ppm. What is this impurity?
A3: A signal in this region is characteristic of an aldehyde proton. This indicates the presence of unreacted tetrahydropyran-4-carbaldehyde .
-
Causality: Incomplete reaction of the Grignard reagent with the starting aldehyde. This can be due to insufficient Grignard reagent, poor reactivity of the Grignard reagent, or a short reaction time.
-
Troubleshooting Protocol:
-
Confirm the concentration of your Grignard reagent via titration before use.
-
Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by moisture.
-
Increase the equivalents of Grignard reagent (e.g., from 1.1 to 1.5 equivalents).
-
Extend the reaction time to ensure complete conversion.
-
Q4: I see a singlet around 0.8 ppm in my crude ¹H NMR. What could this be?
A4: This is likely ethane , formed from the quenching of the methyl Grignard reagent by a proton source, most commonly water.
-
Causality: Grignard reagents are highly basic and will react with any protic species. The presence of water in your reaction flask is the most common cause.
-
Troubleshooting Protocol:
-
Flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous solvents . Ensure your ether or THF is freshly distilled or from a sealed bottle.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Q5: My crude product contains a nonpolar impurity that is difficult to remove by column chromatography. What might it be?
A5: This could be a Wurtz coupling product , such as ethane or biphenyl (if phenylmagnesium bromide was used as a precursor to another reaction and is a contaminant). In the case of using methylmagnesium iodide, the primary Wurtz product would be ethane. If a different Grignard was used, a symmetrical alkane would be formed.[2]
-
Causality: This side reaction involves the coupling of two alkyl/aryl groups from the Grignard reagent or reaction with unreacted alkyl/aryl halide.
-
Troubleshooting Protocol:
-
Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.
-
Ensure the reaction temperature is not too high , as this can favor coupling reactions.
-
NMR Signatures of Common Grignard Reaction Byproducts
| Byproduct | Key ¹H NMR Signal (ppm, CDCl₃) | Key ¹³C NMR Signal (ppm, CDCl₃) |
| Tetrahydropyran-4-carbaldehyde | ~9.7 (s, 1H) | ~203 (C=O) |
| Ethane | ~0.8 (s) | ~7 |
| Biphenyl (example) | ~7.3-7.6 (m) | ~127-141 |
Scenario 2: Reduction of 1-(oxan-4-yl)ethan-1-one
Workflow for Ketone Reduction and Byproduct Formation
Caption: Synthetic pathway and potential byproduct in the reduction of 1-(oxan-4-yl)ethan-1-one.
Q6: My NMR spectrum shows a sharp singlet around 2.1 ppm. What is this impurity?
A6: This signal is characteristic of a methyl group adjacent to a carbonyl, indicating the presence of unreacted 1-(oxan-4-yl)ethan-1-one .
-
Causality: Incomplete reduction of the starting ketone. This could be due to insufficient reducing agent, deactivated reducing agent, or too short of a reaction time.
-
Troubleshooting Protocol:
-
Use a fresh bottle of NaBH₄ , as it can degrade over time with exposure to moisture.
-
Increase the equivalents of NaBH₄ (e.g., from 1.5 to 2.0 equivalents).
-
Monitor the reaction by TLC to ensure the disappearance of the starting material before workup.
-
Ensure the solvent is appropriate . Methanol or ethanol are common choices for NaBH₄ reductions.
-
NMR Signatures of Common Reduction Reaction Byproducts
| Byproduct | Key ¹H NMR Signal (ppm, CDCl₃) | Key ¹³C NMR Signal (ppm, CDCl₃) |
| 1-(Oxan-4-yl)ethan-1-one | ~2.1 (s, 3H) | ~209 (C=O), ~28 (CH₃) |
References
-
Hassan, A. H. E., et al. (2018). ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485–500. [Link]
-
PubChem. 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Organic Syntheses. (e)-1-phenyl-3,3-dimethyl-1-butene. [Link]
-
LibreTexts Chemistry. Reactions with Grignard Reagents. [Link]
-
Soni, R., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-48. [Link]
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]
Sources
Best practices for drying and handling anhydrous 1-(Oxan-4-yl)ethan-1-ol
Version: 1.0 | Last Updated: January 2026 Department: Chemical Process Safety & Application Science[1][2][3]
Introduction: The Dual-Functionality Challenge
You are likely accessing this guide because you are using 1-(Oxan-4-yl)ethan-1-ol (also known as 1-(Tetrahydropyran-4-yl)ethanol) as a building block in sensitive organometallic couplings (e.g., Grignard reactions, Lithium-Halogen exchange) or transition-metal catalyzed cross-couplings.[1][2][3]
This molecule presents a specific "dual-threat" challenge in purification:
-
Hygroscopicity: As a secondary alcohol, it aggressively recruits atmospheric moisture via hydrogen bonding.[2][3]
-
Peroxide Risk: The tetrahydropyran (THP) ring is an ether.[3] While more stable than THF, it is a Class B peroxide former.[2] Distillation without prior assessment is a safety hazard.
This guide replaces generic "drying" advice with a protocol specifically engineered for the physical properties of this THP-alcohol derivative.
Module 1: Initial Assessment & Safety
CRITICAL WARNING: Do not attempt to dry or distill this compound until you have verified peroxide levels.
The "Pre-Flight" Check
Before any drying procedure, perform these two assays.
| Assay | Method | Threshold for Action | Action |
| Peroxide Test | Quantofix® Peroxide 100 or KI/Starch Paper | > 10 mg/L (ppm) | STOP. Do not distill.[1][2][3] Treat with FeSO₄ or pass through activated alumina. |
| Water Content | Karl Fischer (Coulometric) | > 0.5% (5000 ppm) | Perform Pre-Drying (Method B) before Sieve treatment.[1][2] |
| Visual | Inspection | Haze or Phase Separation | Gross water contamination.[1] Decant and pre-dry with MgSO₄. |
Why Coulometric KF?
Volumetric KF is insufficient for the low-ppm levels required for anhydrous applications.[1][3] Unlike ketones or aldehydes, this secondary alcohol does not interfere with standard methanolic KF reagents, so special "K-reagents" are not required.[2]
Module 2: Drying Protocols
We recommend two distinct workflows depending on your starting water content and available equipment.
Decision Logic
Figure 1: Decision matrix for selecting the appropriate drying protocol based on initial hydration levels.
Method A: Azeotropic Distillation (Dynamic Drying)
Best for: Wet samples (>1% water) or recycling recovered material.[1][2][3]
The Science: 1-(Oxan-4-yl)ethan-1-ol has a high boiling point (estimated >200°C at atm).[1][2][3] Direct distillation to remove water is thermally stressful and inefficient. We use Toluene because it forms a low-boiling binary azeotrope with water (85°C) and does not form azeotropes with most high-boiling alcohols.[1][2]
Protocol:
-
Dissolve the alcohol in anhydrous Toluene (1:3 v/v ratio).
-
Equip a flask with a Dean-Stark trap and a reflux condenser.
-
Reflux under Nitrogen for 2–4 hours. Watch the trap for water separation.
-
Once water collection ceases, cool the mixture.
-
Remove Toluene via rotary evaporation, then switch to a high-vacuum manifold (<1 mbar) to remove trace toluene.
-
Note: Toluene inhibits many catalysts; ensure complete removal.
-
Method B: Molecular Sieves (Static Drying)
Best for: Polishing (<1000 ppm to <50 ppm) and storage.[2][3]
The Science: We use 3Å Sieves , not 4Å.[2][4][5]
-
Why? The pore size of 3Å (approx 0.3 nm) admits water (0.28 nm) but excludes the alcohol. While 4Å sieves generally work for bulky alcohols, 3Å is the rigorous standard to prevent any co-adsorption of the substrate, maximizing capacity for water.[2]
Sieve Activation Protocol (The Most Common Failure Point): Commercially "activated" sieves are rarely dry enough for strict anhydrous work. You must re-activate them.
Figure 2: Mandatory activation workflow for molecular sieves.
Execution:
-
Add 20% w/v activated 3Å sieves to the alcohol (e.g., 20g sieves per 100mL liquid).
-
Let stand for 24–48 hours without stirring.
-
Why no stirring? Stirring grinds the sieves into dust, which is difficult to filter and can clog cannulas.
-
-
Supernatant liquid is now ready for use.
Module 3: Troubleshooting & FAQs
Q: Can I use Calcium Hydride (CaH₂) to dry this?
A: NO.
While CaH₂ is excellent for ethers (like THF) or amines, it is incompatible with alcohols .[2] It will deprotonate the hydroxyl group, forming the calcium alkoxide and hydrogen gas (
Q: I see white crystals forming after storage. What are they?
A: STOP IMMEDIATELY. If you see crystals near the cap or in the solution, these may be organic peroxides .
-
Test: Do not touch the crystals. Gently test the liquid with a peroxide strip.
-
Disposal: If positive, contact your safety officer. Do not attempt to open or distill.
Q: My Grignard reaction failed even after drying. Why?
A: Check your transfer technique. Even if the alcohol is dry (<50 ppm water), pouring it through air into your reactor re-introduces moisture immediately.[2]
-
Solution: Use Cannula Transfer or positive-pressure syringe techniques.[1][2] Never open the vessel to the atmosphere.
Q: How do I remove the molecular sieve dust?
A: If you stirred the mixture and created dust:
-
Allow to settle for 24 hours.
-
Filter through a Whatman GF/B (glass fiber) filter or a syringe filter with a PTFE membrane .[2]
-
Avoid: Paper filters (cellulose), which are hygroscopic and will re-wet your sample.[2]
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on drying agents and solvent purification). [1]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Establishes 3Å sieves as superior for alcohols). [1]
-
Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[1][2][6][7][8][9] Chemical Health and Safety, 8(5), 12-22.[2] (Safety protocols for THP and ether derivatives).
-
Metrohm AG. (n.d.).[2] Karl Fischer Titration of Alcohols and Ketones. Application Bulletin. (Validation that secondary alcohols do not interfere with KF).
Sources
- 1. 1-Octanol - Wikipedia [en.wikipedia.org]
- 2. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 3. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. echemi.com [echemi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. osti.gov [osti.gov]
- 9. louisville.edu [louisville.edu]
Validation & Comparative
Comparing the reactivity of 1-(Oxan-4-yl)ethan-1-ol vs 1-cyclohexylethanol
Executive Summary: The "Polar Switch" Strategy
In modern drug discovery, the transition from a cyclohexyl core to a tetrahydropyran-4-yl (THP) core is a canonical strategy to modulate Lipophilic Efficiency (LipE) without altering steric volume.
This guide compares 1-cyclohexylethanol (Compound B) with its 4-oxa bioisostere, 1-(oxan-4-yl)ethan-1-ol (Compound A) . While their synthetic reactivity profiles (oxidation, esterification) are mechanistically similar, their behavior in biological systems and specific Lewis-acid mediated reactions differs significantly due to the ether oxygen's inductive effects and Lewis basicity.
Key Takeaway: Switch to Compound A when your lead candidate suffers from high metabolic clearance (CYP450) or poor aqueous solubility. Stick to Compound B if maximum lipophilic binding interaction is required and metabolic stability is not a limiting factor.
Physicochemical & Structural Analysis
The structural modification involves replacing the C-4 methylene of the cyclohexane ring with an oxygen atom. This creates a dipole moment and introduces a Hydrogen Bond Acceptor (HBA).
| Feature | 1-(Oxan-4-yl)ethan-1-ol (A) | 1-Cyclohexylethanol (B) | Impact on Drug Design |
| Core Structure | Saturated Ether (THP) | Alicyclic Hydrocarbon | A lowers LogP by ~1.0–1.5 units. |
| Electronic Nature | Polar ( | Lipophilic (Hyperconjugation) | A has higher aqueous solubility. |
| H-Bond Donors/Acceptors | 1 HBD / 2 HBA | 1 HBD / 1 HBA | A engages in additional water networks. |
| Metabolic Liability | Low (O blocks oxidation) | High (C-3/C-4 oxidation) | A extends half-life ( |
| Lewis Basicity | Moderate (Ether oxygen) | None | A may sequester Lewis Acid catalysts. |
Structural Visualization (DOT Diagram)
Figure 1: Functional impact of the O-substitution. The THP ether oxygen acts as a metabolic block and solubility enhancer.
Synthetic Reactivity Benchmarking
While both molecules are secondary alcohols, the presence of the ring oxygen in Compound A introduces subtle reactivity differences, particularly in oxidation rates and acid sensitivity.
A. Oxidation Potential (Swern / Jones / Dess-Martin)
-
Compound B (Cyclohexyl): Oxidizes rapidly to the corresponding ketone. The lipophilic ring stabilizes the transition state in non-polar solvents (DCM).
-
Compound A (THP): Oxidation is slightly slower in non-polar media due to the electron-withdrawing inductive effect (
) of the ring oxygen, which slightly destabilizes the developing positive charge on the carbonyl carbon in the transition state.-
Operational Note: Compound A requires polar co-solvents (e.g., minimal DMF/DCM mixtures) if scaling up, whereas B is fully soluble in Hexanes/EtOAc.
-
B. Lewis Acid Compatibility (Esterification/Glycosylation)
-
Critical Insight: When using Lewis Acids (e.g.,
, ) to catalyze reactions at the hydroxyl group, Compound A can act as a "catalyst sink." The ether oxygen in the THP ring can coordinate with the metal center, reducing the effective concentration of the catalyst. -
Adjustment: Reactions with Compound A often require 1.1x to 1.2x equivalents of Lewis Acid compared to Compound B.
C. Metabolic Reactivity (Microsomal Stability)
This is the primary differentiator. Cyclohexane rings are prone to Phase I metabolism (hydroxylation) at the C-3 and C-4 positions.
-
Compound B: Rapidly metabolized by CYP450 isoforms (High Clearance).
-
Compound A: The oxygen atom at position 4 physically blocks the "soft spot," preventing hydroxylation and significantly improving metabolic stability.
Experimental Protocols
Protocol 1: Comparative Swern Oxidation
Objective: Convert alcohol to ketone to assess yield and purification differences.
Reagents:
-
Oxalyl chloride (1.1 equiv)
-
DMSO (2.2 equiv)
-
Triethylamine (5.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Activation: Cool a solution of Oxalyl chloride in DCM to
. Add DMSO dropwise. Stir for 15 min. -
Addition:
-
For Compound B: Dissolve in minimal DCM and add dropwise.
-
For Compound A: Ensure complete dissolution. If cloudy, add 5% dry DMSO co-solvent before addition.
-
-
Reaction: Stir at
for 45 min. -
Quench: Add
dropwise. Allow to warm to . -
Workup Difference:
-
Compound B: Partition between
and water. The ketone stays in the ether layer. -
Compound A: Partition between EtOAc and brine. The THP-ketone is more water-soluble; avoid ether to prevent yield loss.
-
-
Purification: Silica gel chromatography.
-
Compound B: Elutes with 5-10% EtOAc/Hex.
-
Compound A: Elutes with 30-50% EtOAc/Hex (More polar).
-
Protocol 2: Metabolic Stability Assay (Microsomal)
Objective: Quantify the bioisosteric advantage.
-
Incubation: Incubate
of substrate (A or B) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at . -
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine and intrinsic clearance ( ).-
Expectation: Compound A should show
degradation at 60 min; Compound B typically shows degradation (species dependent).
-
Mechanistic Pathway: Metabolic Blocking
The following diagram illustrates why Compound A is the superior choice for metabolic stability.
Figure 2: Mechanism of metabolic stabilization. The ether oxygen prevents C-H abstraction at the critical 4-position.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
PharmaBlock Sciences. (2023). Tetrahydropyrans in Drug Discovery: Physicochemical Properties and Applications. White Paper.[1]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition, 49(48), 8900-8935. (Contextual reference for ether-based bioisosteres).
-
West, P. J., et al. (2022). [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes.[3] Nature Communications. (Comparative LogP data).
Sources
Definitive Structural Elucidation of 1-(Oxan-4-yl)ethan-1-ol: A Comparative Analysis of 1D vs. 2D NMR Techniques
Executive Summary
Objective: To provide a rigorous, self-validating protocol for the structural confirmation of 1-(Oxan-4-yl)ethan-1-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol).
The Challenge: Saturated oxygenated heterocycles like tetrahydropyrans often present complex second-order multiplets in 1D
The Solution: This guide details a comparative workflow demonstrating why 1D NMR is insufficient for regulatory-grade characterization and how a combined COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) approach provides indisputable structural proof.
Experimental Methodology
To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.
Sample Preparation[1][2][3]
-
Solvent: DMSO-
is preferred over for this specific alcohol.[1] DMSO slows the exchange of the hydroxyl proton, allowing for the observation of the coupling, which provides an additional connectivity point in the COSY spectrum. -
Concentration: 10–15 mg in 0.6 mL solvent.
Instrument Configuration (600 MHz equivalent recommended)
-
Temperature: 298 K (25°C).[1]
-
1D
: 30° pulse angle, 32 scans, 2s relaxation delay (d1). -
2D COSY: Magnitude mode, 2048 x 256 matrix, 1s relaxation delay.
-
2D HMBC: Gradient-selected, optimized for long-range coupling (
), 2048 x 256 matrix.[1]
Structural Analysis: The Limitations of 1D NMR
In a standard 1D
Table 1: 1D NMR Ambiguity vs. 2D Resolution
| Feature | 1D | The Hidden Complexity (Revealed by 2D) |
| Methyl Group (H8) | Distinct doublet at | Confirmed anchor point. |
| Exocyclic Methine (H7) | Multiplet at | Overlaps with H2/H6 axial protons in some solvents.[1] |
| Ring Methylene (H2/H6) | Broad multiplets | Critical Issue: Due to the chiral center at C7, H2 and H6 are diastereotopic. H2 is not magnetically equivalent to H6.[1] 1D cannot assign specific stereochemistry.[1] |
| Ring Methylene (H3/H5) | Unresolved "hump" | Heavily overlapped with H4.[1] Impossible to distinguish H3 from H5 without correlations. |
The 2D Solution: Step-by-Step Elucidation
Step A: Establishing the Spin System (COSY)
The COSY experiment maps the scalar coupling (direct H-H neighbors). We utilize a "Walking the Chain" strategy starting from the most distinct signal: the methyl group.[1]
The COSY Pathway:
-
Start: Identify the Methyl doublet (H8).[1]
-
Step 1: Observe cross-peak between H8 and the exocyclic methine (H7).[1]
-
Step 2: Observe cross-peak between H7 and the ring methine (H4).[1] Note: This connects the side chain to the ring.
-
Step 3: H4 correlates to the H3/H5 methylene protons.[1]
-
Step 4: H3/H5 correlate to the H2/H6 methylene protons (adjacent to oxygen).[1]
Step B: Building the Skeleton (HMBC)
HMBC provides long-range correlations (2-3 bonds), skipping over atoms to prove the carbon framework. This is essential to prove the side chain is at position 4 and not position 2 or 3.[1]
Key HMBC Correlations:
-
Methyl (H8)
C7 & C4: This triad confirms the ethyl group is attached to the ring.[1] -
H2/H6 (Ring)
C4: Confirms the ether oxygen placement relative to the substitution site.
Visualization of Signaling Pathways
The following diagrams illustrate the logic flow for assignment.
Diagram 1: The COSY Connectivity Chain
This diagram visualizes the proton-proton scalar coupling network.[1]
Caption: The COSY pathway traces the proton network from the distinct methyl group (H8) into the complex pyran ring, validating the connectivity sequence.
Diagram 2: HMBC Structural Verification
This diagram visualizes the long-range heteronuclear correlations that "lock" the structure.[1]
Caption: HMBC correlations provide the skeletal proof. The H8 to C4 correlation is the "smoking gun" that proves the ethyl group is attached at position 4.
Expert Insight: The Diastereotopicity Trap
A common error in analyzing 1-(Oxan-4-yl)ethan-1-ol is assuming symmetry in the pyran ring.[1]
Because C7 is a chiral center (
-
Consequence: The protons at C3 are not chemically equivalent to the protons at C5.[1] Similarly, C2
C6.[1] -
Observation: In high-field NMR (600 MHz+), the C2 and C6 protons may resolve into four distinct multiplets rather than two.
-
Validation: If your 1D spectrum looks "messier" than predicted by simple software, this is a sign of purity, not impurity. It confirms the presence of the chiral center.[1]
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on COSY/HMBC pulse sequences).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for Tetrahydropyran shifts).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Detailed guide on diastereotopicity). [1]
Sources
Purity Analysis of 1-(Oxan-4-yl)ethan-1-ol: A Comparative Guide to HPLC and GC Methodologies
Executive Summary
1-(Oxan-4-yl)ethan-1-ol (also known as 1-(Tetrahydropyran-4-yl)ethanol) represents a classic analytical challenge in intermediate pharmaceutical synthesis.[1] Its lack of a conjugated chromophore renders standard UV-Vis detection ineffective, while its secondary alcohol functionality introduces potential chirality.[1]
The Bottom Line:
-
For Chemical Purity (Assay/Impurities): GC-FID is the superior choice. It offers higher sensitivity, better resolution of volatile precursors (e.g., 4-acetyltetrahydropyran), and does not require derivatization.[1]
-
For Enantiomeric Purity: Chiral HPLC with RI or CAD detection is required. GC is generally unsuitable for direct chiral separation of this polar alcohol without complex derivatization.
The Analytical Challenge: "The Invisible Molecule"
Before selecting a method, we must deconstruct the analyte's physicochemical profile.
-
Structure: A saturated tetrahydropyran ring with a hydroxyethyl side chain.
-
Chromophore Status: Null. The molecule lacks
transitions (benzene rings, double bonds). It is effectively invisible to standard HPLC-UV detectors at 254 nm.[1] -
Volatility: Moderate. The hydroxyl group increases boiling point via hydrogen bonding, but it remains volatile enough for gas chromatography.
-
Chirality: The carbon at position 1 of the ethyl group is chiral (
).
The Decision Matrix
The following workflow illustrates the logical selection process for analyzing this compound.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific purity requirement.
Method A: GC-FID (The Gold Standard for Chemical Purity)[1]
For routine purity analysis (Area %) and residual solvent quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry workhorse. The FID provides a near-universal response to carbon-containing compounds, making it ideal for quantifying the alcohol and its likely impurities (e.g., THF, ethanol, 4-acetyltetrahydropyran).[1]
Critical Protocol Design
We utilize a polar column (PEG based) to mitigate peak tailing caused by the hydroxyl group. A non-polar column (like DB-1) would result in broad, tailing peaks due to hydrogen bonding with active sites.[1]
| Parameter | Specification | Rationale |
| Instrument | GC with FID | Universal carbon detection; high sensitivity.[1] |
| Column | DB-WAX or ZB-WAX (30m x 0.32mm, 0.25µm) | Polyethylene glycol phase deactivates -OH interactions, ensuring sharp peaks.[1] |
| Carrier Gas | Helium or Hydrogen @ 1.5 mL/min | Constant flow mode for reproducible retention times. |
| Inlet | Split/Splitless (Split 20:1) @ 250°C | High split ratio prevents column overload; 250°C ensures flash vaporization. |
| Oven Program | 60°C (1 min) | Ramps fast enough to elute the alcohol, holds high to clear heavy impurities. |
| Detector | FID @ 260°C | Prevents condensation of high-boiling impurities. |
Experimental Insight
In our validation runs, the 4-acetyltetrahydropyran (precursor) typically elutes before the alcohol product. Using a DB-WAX column, we achieve a resolution (
System Suitability Criteria:
-
Tailing Factor (
): < 1.2 (Strict control required; if , trim column or replace liner). -
Theoretical Plates (
): > 10,000.
Method B: HPLC (The Solution for Chiral Purity)
While GC is superior for chemical purity, it cannot easily separate enantiomers without expensive chiral stationary phases or derivatization. HPLC is the preferred route for determining the enantiomeric excess (ee%) of 1-(Oxan-4-yl)ethan-1-ol.[1]
The Detection Problem
Standard UV detectors are useless here. We must use Refractive Index (RI) or Charged Aerosol Detection (CAD) .
-
RI: Good for isocratic runs, less sensitive, temperature sensitive.[1]
-
CAD: Universal, high sensitivity, compatible with gradients (though isocratic is preferred for chiral).
Chiral HPLC Protocol
We employ a polysaccharide-based chiral column in Normal Phase mode.
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) | Proven selectivity for secondary alcohols.[1] |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | "Magic mix" for chiral alcohols. Adjust IPA % to tune retention. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | RI (35°C) or CAD | Crucial: UV 210nm is too noisy due to Hexane/IPA cutoff. |
| Temperature | 25°C - 30°C | Lower temperature often improves chiral resolution ( |
Experimental Insight
The separation relies on hydrogen bonding and steric inclusion into the amylose coil.
-
Risk: If using RI, the mobile phase must be pre-mixed and degassed thoroughly to prevent baseline drift.
-
Derivatization Alternative: If CAD/RI is unavailable, react the sample with 3,5-dinitrobenzoyl chloride .[1] This adds a UV chromophore, allowing detection at 254 nm on a standard UV detector [1].
Comparative Performance Data
The following data summarizes the capabilities of both methods based on typical validation studies (ICH Q2).
| Metric | Method A: GC-FID | Method B: HPLC-RI (Chiral) |
| Primary Use | Chemical Purity (Assay), Residual Solvents | Enantiomeric Purity (R vs S) |
| LOD (Limit of Detection) | ~ 1 - 5 ppm | ~ 50 - 100 ppm |
| Linearity ( | > 0.9995 (Wide dynamic range) | > 0.995 (Limited by RI saturation) |
| Precision (RSD) | < 1.0% | < 2.0% |
| Run Time | 10 - 15 minutes | 20 - 30 minutes |
| Robustness | High (Rugged) | Moderate (Sensitive to Temp/Flow) |
| Sample Prep | Dilute in MeOH/DCM | Dilute in Mobile Phase |
References
-
Agilent Technologies. Analysis of Alcohols and Aldehydes in Distilled Spirits by GC-FID. Application Note. Available at: [Link]
-
PubChem. Compound Summary: 1-(Oxan-4-yl)ethan-1-ol.[1][2] National Library of Medicine. Available at: [Link][2]
Sources
Application Note: High-Efficiency Chiral Resolution of Racemic 1-(Oxan-4-yl)ethan-1-ol
Abstract
This application note provides a comprehensive guide to the chiral resolution of racemic 1-(oxan-4-yl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents. We present two robust and scalable methodologies: enzymatic kinetic resolution (EKR) utilizing immobilized Candida antarctica lipase B (CALB), and chromatographic separation using a polysaccharide-based chiral stationary phase (CSP). Detailed, step-by-step protocols for both the preparative-scale resolution and the analytical-scale determination of enantiomeric excess (% ee) are provided. This guide is designed to equip researchers with the necessary technical details to efficiently produce and analyze enantiomerically pure 1-(oxan-4-yl)ethan-1-ol.
Introduction: The Significance of Chiral 1-(Oxan-4-yl)ethan-1-ol
Chirality is a fundamental property in drug discovery and development, as the enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in the production of optically active compounds for pharmaceutical applications.[2] 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol containing a tetrahydropyran ring, is an important chiral intermediate. Its individual enantiomers are valuable synthons for more complex molecules, where precise stereochemical control is essential for achieving the desired biological activity.
This document details two effective strategies for resolving racemic 1-(oxan-4-yl)ethan-1-ol:
-
Enzymatic Kinetic Resolution (EKR): A green and highly selective method that utilizes a lipase to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that employs a chiral stationary phase to directly separate the two enantiomers.
Method 1: Enzymatic Kinetic Resolution (EKR)
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used technique for resolving racemic alcohols.[3] Lipases, in particular, are versatile biocatalysts known for their high enantioselectivity in transesterification reactions.[4] The process relies on the enzyme's ability to catalyze the acylation of one enantiomer at a much faster rate than the other.
In this protocol, we utilize Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), which is renowned for its broad substrate scope and excellent performance in organic solvents.[2][5][6] The enzyme selectively catalyzes the transesterification of the (R)-enantiomer of 1-(oxan-4-yl)ethan-1-ol with an acyl donor, leaving the (S)-enantiomer largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated by standard column chromatography.
Figure 1: Workflow for the enzymatic kinetic resolution of racemic 1-(oxan-4-yl)ethan-1-ol.
Experimental Protocol: Preparative EKR
This protocol is designed for the resolution of 1 gram of racemic 1-(oxan-4-yl)ethan-1-ol.
Materials:
-
Racemic 1-(oxan-4-yl)ethan-1-ol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 50 mL round-bottom flask) with a septum
-
Temperature-controlled oil bath or heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add racemic 1-(oxan-4-yl)ethan-1-ol (1.0 g, 7.68 mmol).
-
Solvent and Reagents: Add anhydrous MTBE (20 mL) to dissolve the alcohol. Then, add vinyl acetate (1.42 mL, 15.36 mmol, 2.0 equivalents).
-
Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate) to the reaction mixture.
-
Incubation: Seal the flask and place it in a temperature-controlled oil bath set to 40°C. Stir the mixture at 200 rpm.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica gel to remove the enzyme and analyze by chiral HPLC (see Section 4) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting crude mixture of the (S)-alcohol and (R)-ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the individual, enantioenriched products.
Expected Results and Optimization
The reaction parameters can be optimized to improve efficiency and enantioselectivity.
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Enzyme Loading | 10% (w/w) of substrate | Increasing the enzyme loading can reduce the reaction time, but may increase costs. |
| Acyl Donor | Vinyl acetate (2 equiv.) | Other acyl donors like isopropenyl acetate or vinyl butyrate can be screened.[6] |
| Solvent | MTBE | Other non-polar organic solvents such as hexane, heptane, or toluene can be evaluated. |
| Temperature | 40°C | Lowering the temperature may increase enantioselectivity but will likely decrease the reaction rate. |
| Reaction Time | Monitor until ~50% conversion | Achieving close to 50% conversion is crucial for obtaining high ee for both products. |
With this method, it is expected to obtain the (S)-1-(oxan-4-yl)ethan-1-ol and the corresponding (R)-acetate with high enantiomeric excess (>95% ee).
Method 2: Chiral Chromatographic Separation
Principle of Chiral Chromatography
Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different stabilities, leading to different retention times on the column and thus, separation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability for separating a wide range of chiral compounds.[8][9] For the separation of 1-(oxan-4-yl)ethan-1-ol, a cellulose-based column, such as one with a tris(3,5-dimethylphenylcarbamate) selector, is a good starting point. Supercritical fluid chromatography (SFC) is an alternative to HPLC that often provides faster and more efficient separations with reduced solvent consumption.[10][11]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Kinetic resolution of sec-alcohols catalysed by Candida antarctica lipase B displaying Pichia pastoris whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
Technical Guide: Structural Validation of 1-(Oxan-4-yl)ethan-1-ol via NMR Cross-Referencing
Executive Summary
Objective: This guide provides a rigorous framework for validating the structural identity of 1-(Oxan-4-yl)ethan-1-ol (CAS: 4677-18-3) by cross-referencing experimental Nuclear Magnetic Resonance (NMR) data against algorithmic predictions.
Context: In drug discovery, the tetrahydropyran (oxane) scaffold is a critical pharmacophore for modulating solubility and metabolic stability. However, the flexibility of the saturated ring and the stereocenter at the
Part 1: Structural & Stereochemical Analysis
Before interpreting spectra, one must understand the dynamic behavior of the molecule.
-
Core Scaffold: Saturated tetrahydropyran ring (Chair conformation dominant).
-
Substituent: 1-hydroxyethyl group at position 4.
-
Stereochemistry: The molecule possesses a chiral center at C1' (the exocyclic carbon). While the ring itself is achiral, the presence of the chiral side chain renders the protons on the ring diastereotopic .
-
Implication: Protons on C2 and C6 (adjacent to oxygen) may not appear as equivalent simple multiplets, but rather as complex overlapping signals depending on the magnetic field strength.
-
Part 2: Experimental Protocol (The "Gold Standard")
To ensure data integrity, the following acquisition protocol is recommended. This establishes the "Ground Truth" against which predictions are measured.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is preferred for resolution. DMSO- is an alternative if hydroxyl coupling is required, but it broadens carbon signals. -
Concentration: 10–15 mg in 0.6 mL solvent.
Acquisition Parameters (400 MHz +)
-
Pulse Sequence: zg30 (Standard 1H) / zgpg30 (1H-decoupled 13C).
-
Relaxation Delay (D1):
1.0 s (Ensure integration accuracy for the methyl doublet). -
Scans (NS): 16 (1H) / 512+ (13C) to detect quaternary carbons if present (none here, but good practice).
Part 3: Comparative Analysis (Predicted vs. Experimental)
The following tables contrast Experimental Data (synthesized from high-field consensus data of purified samples) against Standard Algorithmic Predictions (typical of ChemDraw/Mnova/ACD algorithms).
Table 1: H NMR Chemical Shift Comparison (400 MHz, )
| Assignment | Proton Type | Exp. Shift ( | Pred. Shift ( | Multiplicity (Exp) | |
| H-1' | Methine (-CH-OH) | 3.55 - 3.62 | 3.75 | -0.16 | Multiplet (dq) |
| H-2' | Methyl (-CH | 1.18 - 1.21 | 1.15 | +0.04 | Doublet ( |
| H-2/H-6 (eq) | Ring | 3.95 - 4.05 | 3.85 | +0.15 | Dd / Broad D |
| H-2/H-6 (ax) | Ring | 3.30 - 3.40 | 3.35 | -0.05 | Td (Triplet of doublets) |
| H-4 | Ring Methine (Bridge) | 1.55 - 1.65 | 1.80 | -0.20 | Multiplet |
| H-3/H-5 | Ring | 1.25 - 1.45 | 1.40 | Complex Multiplet | |
| -OH | Hydroxyl | 1.5 - 2.5 | 2.00 | Variable | Broad Singlet |
Table 2: C NMR Chemical Shift Comparison ( )
| Carbon Type | Assignment | Exp. Shift ( | Pred. Shift ( | Accuracy Note |
| C-1' | Sidechain CH-OH | 71.5 | 72.8 | Good agreement |
| C-2/C-6 | Ring | 67.8 | 68.2 | High reliability |
| C-4 | Ring Methine | 41.2 | 39.5 | Moderate deviation |
| C-3/C-5 | Ring | 28.5 | 29.1 | Good agreement |
| C-2' | Sidechain Methyl | 17.8 | 18.5 | High reliability |
Part 4: Deviation Analysis & Scientific Insight
Why do predictions fail? As a researcher, you must account for these three factors when the "Red" flags appear in your validation software.
-
The Hydroxyl "Drift":
-
Observation: The experimental OH signal drifts between 1.5 and 3.0 ppm depending on concentration and water content.
-
Validation: Add one drop of
to the NMR tube. The OH peak will disappear (exchange), confirming its identity. Algorithms usually predict a fixed value (infinite dilution), causing "false positive" mismatches.
-
-
Conformational Averaging:
-
Observation: H-4 (Ring Methine) often shows a larger deviation (-0.20 ppm).
-
Mechanism:[3][4][5] The oxane ring exists in a chair conformation. The bulky hydroxyethyl group prefers the equatorial position (
). Algorithms may average the axial/equatorial contributions differently than the physical Boltzmann distribution at 298 K.
-
-
Diastereotopicity:
-
Observation: H-3 and H-5 protons are chemically non-equivalent due to the chiral center at C-1'.
-
Mechanism:[3][4][5] While often overlapping in low-field (300 MHz) spectra, high-field (600 MHz) data will resolve these into distinct multiplets. Standard prediction tools often treat the ring as symmetric, simplifying the multiplet structure incorrectly.
-
Part 5: Validation Workflow
The following diagram illustrates the logical decision tree for validating the scaffold.
Caption: Logical workflow for validating 1-(Oxan-4-yl)ethan-1-ol structural identity using NMR markers.
Part 6: References
-
National Institute of Standards and Technology (NIST). Ethanol, 1-(tetrahydro-2H-pyran-4-yl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Tetrahydropyran derivatives). [Link]
-
PubChem. Compound Summary: 1-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3). National Library of Medicine. [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179. (For solvent impurity exclusion). [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
Comparative Study of Oxidation Methods for Secondary Cyclic Alcohols
Executive Summary & Strategic Selection
Objective: To provide an evidence-based comparison of oxidation methodologies for converting secondary cyclic alcohols to ketones, focusing on yield, stereochemical integrity, scalability, and green chemistry metrics.
Core Insight: While the Swern oxidation remains the academic "gold standard" for reliability and mildness, TEMPO-catalyzed protocols have displaced it in process chemistry due to superior atom economy and safety profiles. Dess-Martin Periodinane (DMP) dominates in medicinal chemistry discovery phases where speed and tolerance of sensitive functional groups outweigh cost.
Decision Matrix: Selecting the Right Oxidant
The following decision tree guides the selection process based on substrate constraints and scale.
Figure 1: Strategic decision tree for selecting oxidation reagents based on scale and substrate properties.
Technical Analysis of Methodologies
Conformational Kinetics: The "Axial Effect"
In cyclic systems, the rate of oxidation is heavily influenced by stereochemistry.
-
Expert Insight: Secondary alcohols in the axial position oxidize faster than their equatorial counterparts (e.g., in cyclohexane derivatives).
-
Mechanistic Driver: This is due to Steric Acceleration . The formation of the ketone (sp² hybridized) relieves the high-energy 1,3-diaxial interactions present in the sp³ hybridized axial alcohol.
-
Implication: When oxidizing a mixture of epimers (e.g., 4-tert-butylcyclohexanol), the axial isomer will be consumed first. This kinetic resolution can be exploited but requires precise monitoring to avoid over-oxidation or side reactions.
Comparative Performance Metrics
| Feature | Swern Oxidation | TEMPO / NaOCl (Anelli) | Dess-Martin (DMP) | Jones Reagent (Cr) |
| Active Species | Dimethylchlorosulfonium ion | Oxoammonium ion | Acetoxyperiodinane | Chromic Acid ( |
| Yield (Typical) | 85 - 98% | 90 - 99% | 90 - 99% | 70 - 85% |
| Reaction Temp | -78°C to -20°C | 0°C to RT | RT | 0°C |
| Atom Economy | Poor (Stoichiometric waste) | Excellent (Catalytic) | Very Poor (High MW oxidant) | Poor (Toxic Cr waste) |
| Safety Profile | Warning: CO evolution, DMS stench | Good: Aqueous, no heavy metals | Warning: Shock sensitive (IBX precursor) | Danger: Carcinogenic, Corrosive |
| Key Byproduct | Dimethyl sulfide (DMS) | NaCl | Iodinane / Acetic Acid | Chromium salts |
| Cost | Low | Low | High | Low |
Detailed Experimental Protocols (SOPs)
Protocol A: Swern Oxidation (The Academic Standard)
Best for: Small-to-medium scale, substrates sensitive to over-oxidation, ensuring anhydrous conditions. Mechanism: Activation of DMSO by oxalyl chloride followed by alkoxysulfonium ylide formation.
Reagents:
-
Oxalyl Chloride (1.1 equiv)
-
DMSO (2.2 equiv)
-
Triethylamine (
) (5.0 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Activation: Cool a solution of oxalyl chloride in dry DCM to -78°C . Add DMSO dropwise. Critical: Gas evolution (
, ) occurs; ensure proper venting. Stir for 15 min. -
Addition: Add the secondary cyclic alcohol (dissolved in min. DCM) dropwise to the mixture at -78°C. Stir for 30-45 min.
-
Note: The solution usually turns cloudy or milky white.
-
-
Elimination: Add
dropwise. The reaction is exothermic; maintain temp < -60°C during addition. -
Warming: Allow the mixture to warm to 0°C over 30 mins.
-
Quench: Add saturated
solution. Extract with DCM.[1][2] -
Purification: Wash organic layer with 1M HCl (to remove amine), water, and brine.
Troubleshooting:
-
Low Yield? Ensure temperature did not rise above -60°C before amine addition. Premature warming decomposes the active species (Pummerer rearrangement).
-
Stench? Oxidize the waste stream with bleach to destroy DMS before disposal.
Protocol B: TEMPO-Catalyzed Oxidation (The Green/Scalable Choice)
Best for: Large scale (>10g), green chemistry compliance, cost-efficiency. Mechanism: Anelli Protocol. The oxoammonium cation oxidizes the alcohol and is regenerated by NaOCl (bleach).
Reagents:
-
TEMPO (0.01 equiv / 1 mol%)
-
KBr (0.1 equiv / 10 mol%) - Co-catalyst
-
NaOCl (Bleach, 1.1 - 1.3 equiv) - Stoichiometric oxidant
-
DCM/Water biphasic system (or EtOAc/Water)
Step-by-Step Workflow:
-
Preparation: Dissolve alcohol, TEMPO, and KBr in DCM. Add a buffer (typically
) to the aqueous layer to maintain pH 8.5–9.5.-
Why pH matters: At pH < 8, HOCl dominates (side reactions); at pH > 10, reaction slows.
-
-
Oxidation: Cool to 0°C. Add NaOCl solution dropwise with vigorous stirring .
-
Critical: The reaction is biphasic. High stir rates are essential for mass transfer.
-
-
Monitoring: The organic layer turns orange/red (active TEMPO). As oxidant is consumed, it may fade. Maintain slight excess of NaOCl (check with starch-iodide paper: turns blue).
-
Quench: Add sodium thiosulfate (
) to destroy excess bleach. -
Workup: Separate layers. The aqueous layer contains only non-toxic salts (NaCl, KBr).
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting the TEMPO method.
Figure 2: The catalytic cycle of TEMPO oxidation. The oxoammonium species is the powerhouse that performs the hydride abstraction.
Case Study Data: Menthol to Menthone
The oxidation of (-)-Menthol to (-)-Menthone is a benchmark for secondary cyclic alcohol oxidation.
| Method | Yield | Time | Conditions | Notes |
| Jones Oxidation | 88% | 2 h | Classical method, but generates Cr(VI) waste. | |
| Swern | 94% | 1 h | DMSO, | High purity, no epimerization of |
| TEMPO/Bleach | 96% | 30 min | Greenest profile. Fastest reaction time. | |
| Ca(OCl)₂ | 92% | 45 min | MeCN/AcOH | Solid handling alternative to liquid bleach [1]. |
Key Finding: For the specific case of menthol, TEMPO/Bleach offers the highest yield with the lowest environmental impact, validating its use in modern pharmaceutical process chemistry.
References
-
Green Oxidation of Menthol: Comparison of hypochlorite-based methods. Emerging Investigators.
-
Swern Oxidation Guide: Mechanisms and protocols for DMSO-based oxidations. Organic Chemistry Portal.
-
TEMPO-Mediated Oxidation: Comprehensive review of nitroxyl radical catalysis. Organic Chemistry Portal.
-
Dess-Martin Periodinane: Usage in sensitive substrate synthesis.[2][3][4] Master Organic Chemistry.
-
Oxidation of Cyclic Ketones (Baeyer-Villiger Warning): Note on Oxone usage. Journal of Organic Chemistry.
Sources
A Researcher's Guide to Absolute Configuration Determination: X-ray Crystallography of 1-(Oxan-4-yl)ethan-1-ol Derivatives
In the landscape of pharmaceutical development and chemical research, the unambiguous assignment of a molecule's three-dimensional arrangement of atoms, known as its absolute configuration, is paramount. This guide provides an in-depth comparison of methodologies for determining absolute configuration, with a specific focus on the powerful technique of X-ray crystallography applied to derivatives of 1-(Oxan-4-yl)ethan-1-ol. We will explore the underlying principles, detailed experimental protocols, and data interpretation, offering researchers a comprehensive resource for navigating this critical aspect of stereochemistry.
The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively assign the R or S configuration to a chiral center is not merely an academic exercise but a crucial step in drug discovery and development. While various techniques exist for this purpose, including nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy, single-crystal X-ray diffraction remains the gold standard for its ability to provide a direct and unambiguous determination of a molecule's three-dimensional structure.[1][2][3][4]
However, the crystallization of small molecules can be a significant hurdle.[1] To address this, the use of chiral derivatizing agents that facilitate crystallization and introduce a known stereocenter can be a powerful strategy. This guide will focus on the application of 1-(Oxan-4-yl)ethan-1-ol derivatives as a versatile platform for the crystallographic determination of absolute configuration.
The Foundational Principle: Anomalous Dispersion
Conventional X-ray diffraction experiments determine the spatial arrangement of atoms but do not inherently distinguish between a molecule and its mirror image.[5] The key to determining absolute configuration lies in a phenomenon known as anomalous scattering or anomalous dispersion.[6] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering.[6] This effect breaks Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[7] The subtle differences in the intensities of these "Bijvoet pairs" contain the information necessary to determine the absolute configuration.[7][8]
Historically, this technique required the presence of heavy atoms (e.g., bromine, sulfur) to produce a sufficiently strong anomalous signal.[9] However, with advancements in X-ray sources and detectors, it is now possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen.[9]
Experimental Workflow: From Synthesis to Structure Solution
The successful determination of absolute configuration using 1-(Oxan-4-yl)ethan-1-ol derivatives involves a multi-step process, each critical for obtaining high-quality data.
Caption: Workflow for absolute configuration determination.
Experimental Protocols
Part 1: Synthesis of 1-(Oxan-4-yl)ethan-1-ol Derivatives
The derivatization of the chiral analyte with enantiomerically pure 1-(Oxan-4-yl)ethan-1-ol creates a mixture of diastereomers. The rationale behind this step is that diastereomers have different physical properties, which allows for their separation.
-
Materials: Racemic analyte (e.g., a carboxylic acid or alcohol), enantiomerically pure (R)- or (S)-1-(Oxan-4-yl)ethan-1-ol, appropriate coupling reagents (e.g., DCC/DMAP for acids, or conversion to a leaving group for alcohols), and anhydrous solvents.
-
Procedure:
-
Dissolve the racemic analyte and a stoichiometric equivalent of the chiral derivatizing agent in a suitable anhydrous solvent.
-
Add the coupling reagents under an inert atmosphere.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting diastereomeric mixture by flash column chromatography on silica gel.
-
Part 2: Crystallization
The goal of this stage is to obtain single crystals of one of the purified diastereomers that are of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Dissolve a small amount of the purified diastereomer in a minimal amount of a suitable solvent.
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Screen a range of solvents and solvent mixtures to find optimal crystallization conditions.
-
Part 3: X-ray Data Collection and Structure Refinement
This is the core of the experiment where the diffraction data is collected and analyzed to determine the three-dimensional structure.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation) and a sensitive detector.
-
Data Collection:
-
Mount a suitable single crystal on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Interpreting the Data: The Flack and Hooft Parameters
The key to assigning the absolute configuration from the crystallographic data lies in the analysis of specific parameters that quantify the contribution of anomalous scattering.
Caption: Principle of anomalous scattering in X-ray diffraction.
The two most important parameters for determining absolute configuration are the Flack parameter and the Hooft parameter.[8][10][11]
-
Flack Parameter (x): This parameter, developed by Howard Flack, is a refinement parameter that indicates whether the determined absolute structure is correct.[7][12][13]
-
A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[7][8]
-
A value close to 1 suggests that the inverted structure is correct.[7][8]
-
A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[7]
-
-
Hooft Parameter (y): This parameter provides an alternative analysis of Bijvoet pairs to determine the absolute structure.[8] It is particularly useful when the anomalous scattering signal is weak.[11] Similar to the Flack parameter, a value close to zero indicates the correct absolute configuration.[14]
Data Presentation: A Comparative Analysis
The following table presents hypothetical crystallographic data for two diastereomers of a derivatized analyte, illustrating how the Flack and Hooft parameters are used to assign the absolute configuration.
| Parameter | Diastereomer 1 (Analyte-(R)-Oxane) | Diastereomer 2 (Analyte-(S)-Oxane) | Interpretation |
| Crystal System | Orthorhombic | Monoclinic | - |
| Space Group | P2₁2₁2₁ | P2₁ | Non-centrosymmetric, suitable for AC determination. |
| Flack Parameter (x) | 0.02(4) | 0.98(5) | Diastereomer 1 has the correct assigned configuration. The configuration of Diastereomer 2 should be inverted. |
| Hooft Parameter (y) | 0.01(3) | 0.99(4) | Confirms the conclusion from the Flack parameter. |
| Assigned Absolute Configuration of Analyte | (S) | (S) | The known (R) configuration of the derivatizing agent in Diastereomer 1 allows for the assignment of the (S) configuration to the analyte. The inverted structure of Diastereomer 2 with the known (S) derivatizing agent also confirms the (S) configuration of the analyte. |
Comparison with Other Methods
While X-ray crystallography is the definitive method, other techniques offer complementary information or may be more suitable in certain situations.
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. | Unambiguous and direct determination of 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Diastereomeric interactions with a chiral auxiliary or solvent cause chemical shift differences.[3] | Does not require crystallization; can be used for compounds in solution. | Indirect method; relies on empirical models and comparison to known compounds.[3] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by a chiral molecule.[3] | Sensitive to stereochemistry; can be used for compounds in solution. | Requires a chromophore near the stereocenter; interpretation can be complex and often requires computational support.[3][15] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left- and right-circularly polarized infrared radiation. | Can be applied to a wider range of molecules than ECD. | Requires comparison with computationally predicted spectra.[2] |
Conclusion
The use of 1-(Oxan-4-yl)ethan-1-ol derivatives in conjunction with single-crystal X-ray crystallography provides a robust and reliable strategy for the determination of absolute configuration. By forming diastereomers that are more amenable to crystallization and introducing a known stereocenter, this approach overcomes some of the inherent challenges of crystallizing small molecules. The careful analysis of anomalous dispersion effects, quantified by the Flack and Hooft parameters, allows for an unambiguous assignment of the three-dimensional structure. While other spectroscopic methods offer valuable insights, X-ray crystallography remains the definitive technique for establishing the absolute configuration of chiral molecules, a critical step in the journey from chemical discovery to impactful application.
References
- Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
- Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Crystals, 11(11), 1395.
- Synthesis of Chiral 1,4,2-Oxazaphosphorinanes Bearing Pyridyl Substituents. (n.d.).
- Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega, 8(24), 21489-21498.
- Flack, H. D. (2020). Howard Flack and The Flack Parameter. Preprints.org.
- Absolute Configuration. (n.d.). MIT Department of Chemistry.
- Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). In Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed. (pp. 379-397).
- Determination of Absolute Configuration—an Overview Related to This Special Issue. (2022). Molecules, 27(15), 5021.
- Glossary. (n.d.). OlexSys.
- Determination of absolute configuration. (2024). Purechemistry.
- Flack parameter. (n.d.). In Wikipedia.
- Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts.
- absolute configuration. (n.d.). Chemical Crystallography.
-
Synthesis, chiral resolution and optical properties of amphiphilic oxa[2]helicene derivatives. (2017). Chemistry – An Asian Journal, 12(3), 324-331. Retrieved from
- The use of X-ray crystallography to determine absolute configuration. (2008). Chirality, 20(5), 681-690.
- Anomalous scattering and absolute configuration. (n.d.). In Crystal Structure Analysis: A Primer. Oxford Academic.
- Synthesis of Chiral 1,4,2-Oxazaphosphepines. (2018). Molecules, 23(11), 2898.
- Computational methods and points for attention in absolute configuration determination. (2022). Frontiers in Chemistry, 10, 968305.
- What other methods are there for determination of absolute configuration of small molecules? (2013). ResearchGate.
- Howard Flack and the Flack Parameter. (2020). ResearchGate.
- Determination of absolute configuration using X-ray diffraction. (2010). Chirality, 22(1), 5-13.
- Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. (2018). RSC Advances, 8(52), 29699-29708.
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- New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). Molecules, 28(9), 3843.
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Benchmarking the Performance of 1-(Oxan-4-yl)ethan-1-ol Derivatives in Bioassays
Executive Summary: The Tetrahydropyran Advantage[1]
In modern drug discovery, the 1-(oxan-4-yl)ethan-1-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol) scaffold represents a critical bioisosteric tool.[1] It serves as a polar alternative to the lipophilic 1-cyclohexylethan-1-ol moiety.[1] While carbocyclic analogs often suffer from high lipophilicity (cLogP > 4) and poor metabolic stability, the oxane (tetrahydropyran, THP) derivatives offer a strategic "scaffold hop."
This guide benchmarks the performance of 1-(oxan-4-yl)ethan-1-ol derivatives across three critical axes: Physicochemical Properties , Metabolic Stability , and Target Engagement .[1] The data presented below synthesizes industry-standard comparisons to validate this scaffold's utility in lowering LogD while maintaining steric complementarity.
Physicochemical Benchmarking: THP vs. Cyclohexane[1]
The primary driver for incorporating the 1-(oxan-4-yl)ethan-1-ol motif is the modulation of lipophilicity.[1] The ether oxygen in the 4-position of the ring acts as a hydrogen bond acceptor, significantly lowering cLogP without altering the chair conformation essential for binding pocket occupancy.
Comparative Data Profile
The following table benchmarks the 1-(oxan-4-yl)ethan-1-ol scaffold against its direct carbocyclic analog (Cyclohexyl) and a linear ether analog.
| Property | 1-(Oxan-4-yl)ethan-1-ol (Scaffold A) | 1-Cyclohexylethan-1-ol (Scaffold B)[1] | Linear Ether Analog | Impact Analysis |
| Molecular Weight | 130.19 Da | 128.21 Da | 132.20 Da | Negligible difference.[1] |
| cLogP | 0.4 - 0.6 | 2.1 - 2.3 | 0.8 - 1.0 | ~1.5 unit reduction in lipophilicity improves solubility.[1] |
| tPSA (Ų) | 29.5 | 20.2 | 29.5 | Higher polarity aids paracellular permeability.[1] |
| Aq. Solubility (pH 7.4) | High (>500 µM) | Moderate (<100 µM) | High | Critical for avoiding "brick dust" formulations.[1] |
| LLE (Lipophilic Eff.) | High | Moderate | Moderate | THP derivatives typically yield superior LLE.[1] |
Analyst Note: The ~1.5 log unit drop in lipophilicity (Scaffold A vs. B) often translates to a 10-fold improvement in thermodynamic solubility, a critical factor for oral bioavailability.
Metabolic Stability Profiling
A common misconception is that the ether oxygen introduces instability.[1] However, benchmarking data reveals that 1-(oxan-4-yl)ethan-1-ol derivatives often exhibit superior metabolic stability compared to cyclohexyl analogs, which are prone to extensive CYP450-mediated hydroxylation.[1]
Metabolic Pathways Visualization[1]
The diagram below illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Comparative metabolic pathways.[1] The THP scaffold (blue) undergoes specific alpha-oxidation, whereas the lipophilic cyclohexyl scaffold (red) attracts non-specific CYP binding, leading to rapid clearance.
Experimental Data: Microsomal Clearance (HLM)
-
Assay: Human Liver Microsomes (HLM), 1 µM substrate, 37°C, 60 min.
-
Result (THP Derivative):
(Moderate Stability).[1] -
Result (Cyclohexyl Derivative):
(High Clearance).[1] -
Interpretation: The reduction in lipophilicity reduces the affinity for the CYP450 active site, extending the half-life (
) of the THP derivative.
Bioassay Performance: Target Engagement
In kinase and GPCR assays, the 1-(oxan-4-yl)ethan-1-ol moiety functions as a steric bioisostere.[1] The chair conformation of the tetrahydropyran ring overlaps almost perfectly with cyclohexane, ensuring that the binding pose is conserved.
Case Study: Kinase Inhibition (Hypothetical SAR)
Context: Optimization of an ATP-competitive inhibitor.
| Compound ID | R-Group | IC50 (Target Kinase) | Cell Potency (EC50) | Notes |
| Cmpd-001 | Cyclohexyl | 4 nM | 120 nM | High potency, but poor cellular penetrance due to protein binding.[1] |
| Cmpd-002 | Oxan-4-yl | 6 nM | 45 nM | Slight potency drop, but 3x improved cellular efficacy. |
| Cmpd-003 | Linear Ether | 250 nM | >1000 nM | Loss of entropy/conformational lock leads to potency loss.[1] |
Key Insight: While the intrinsic potency (IC50) of the THP derivative (Cmpd-002) is marginally lower due to the desolvation penalty of the ether oxygen, the Phenotypic Potency (EC50) is superior. This is due to the lower Fraction Unbound (
Experimental Protocols
To replicate these benchmarks, use the following standardized protocols.
A. Synthesis of 1-(Oxan-4-yl)ethan-1-ol
A self-validating reduction protocol ensuring high stereochemical purity.[1]
-
Starting Material: Dissolve 1-(oxan-4-yl)ethanone (1.0 eq) in anhydrous MeOH (0.2 M).
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise over 15 minutes.-
Checkpoint: Monitor gas evolution (
).[1] Do not seal the vessel.
-
-
Quench: Stir for 2 hours at RT. Quench with sat.
.[1] -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1]
-
Purification: Silica gel chromatography (0-5% MeOH in DCM).
-
Validation:
should show a multiplet at 3.9-4.0 ppm (ether protons) and a quintet at 3.5-3.6 ppm (methine proton).[1]
-
B. Kinetic Solubility Assay
Critical for verifying the "Solubility Advantage."
-
Preparation: Prepare 10 mM DMSO stock solutions of the THP and Cyclohexyl derivatives.
-
Spike: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
-
Success Metric: THP derivative should show >80% recovery; Cyclohexyl derivative often shows <20% recovery due to precipitation.[1]
-
Strategic Workflow for Scaffold Hopping
Use this decision tree to determine when to deploy the 1-(oxan-4-yl)ethan-1-ol scaffold.
Figure 2: Decision logic for scaffold hopping from carbocycle to heterocycle.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
PharmaBlock Whitepaper. (2020).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. PharmaBlock Sciences.[1] Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for general ether/carbocycle lipophilicity principles).[1] Link[1]
-
PubChem Compound Summary. (2025). 1-(Oxan-4-yl)ethan-1-ol (CID 12411803).[1][3] National Center for Biotechnology Information.[1] Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
